Product packaging for 1-Ethynyl-4-dodecyloxybenzene(Cat. No.:CAS No. 121051-42-1)

1-Ethynyl-4-dodecyloxybenzene

Cat. No.: B055753
CAS No.: 121051-42-1
M. Wt: 286.5 g/mol
InChI Key: LMBLUYJLMWNVGH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-dodecyloxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C20H30O and its molecular weight is 286.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B055753 1-Ethynyl-4-dodecyloxybenzene CAS No. 121051-42-1

Properties

IUPAC Name

1-dodecoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-3-5-6-7-8-9-10-11-12-13-18-21-20-16-14-19(4-2)15-17-20/h2,14-17H,3,5-13,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBLUYJLMWNVGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452291
Record name 1-ethynyl-4-dodecyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121051-42-1
Record name 1-ethynyl-4-dodecyloxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Ethynyl-4-dodecyloxybenzene, a molecule of interest in medicinal chemistry and materials science. The document details a reliable synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for scientific professionals.

Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the Williamson ether synthesis to produce the intermediate, 4-dodecyloxybenzaldehyde. The subsequent step employs the Corey-Fuchs reaction to convert the aldehyde functionality into a terminal alkyne.[1][2][3][4][5]

Synthesis of 4-dodecyloxybenzaldehyde

The synthesis of 4-dodecyloxybenzaldehyde is accomplished by the reaction of 4-hydroxybenzaldehyde with 1-bromododecane in the presence of a base.[6]

Reaction:

4-hydroxybenzaldehyde + 1-bromododecane --(K₂CO₃, DMF)--> 4-dodecyloxybenzaldehyde

Synthesis of this compound via Corey-Fuchs Reaction

The Corey-Fuchs reaction provides a robust method for the conversion of 4-dodecyloxybenzaldehyde into the desired terminal alkyne, this compound.[1][2][3][4][5] This two-step, one-pot reaction first converts the aldehyde to a dibromo-olefin, which is then treated with a strong base to yield the terminal alkyne.

Reaction:

4-dodecyloxybenzaldehyde --(1. CBr₄, PPh₃; 2. n-BuLi)--> this compound

Experimental Protocols

Synthesis of 4-dodecyloxybenzaldehyde

Materials:

  • 4-hydroxybenzaldehyde

  • 1-bromododecane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-hydroxybenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Add 1-bromododecane (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-dodecyloxybenzaldehyde.

Synthesis of this compound

Materials:

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • 4-dodecyloxybenzaldehyde

  • Anhydrous dichloromethane (DCM)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Step A: Formation of the Dibromo-olefin:

    • To a solution of triphenylphosphine (4.0 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (2.0 eq) portion-wise.

    • Stir the resulting dark red mixture at 0 °C for 30 minutes.

    • Add a solution of 4-dodecyloxybenzaldehyde (1.0 eq) in anhydrous DCM to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Add hexane to the residue, triturate, and filter to remove triphenylphosphine oxide.

    • Concentrate the filtrate and purify by column chromatography on silica gel to yield 1-(2,2-dibromovinyl)-4-dodecyloxybenzene.

  • Step B: Formation of the Terminal Alkyne:

    • Dissolve the dibromo-olefin from Step A in anhydrous THF and cool to -78 °C.

    • Slowly add n-butyllithium (2.2 eq) to the solution.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Data Presentation

Quantitative Data for Synthesis
CompoundStarting MaterialReagentsSolventYield (%)
4-dodecyloxybenzaldehyde4-hydroxybenzaldehyde1-bromododecane, K₂CO₃DMF85-95
This compound4-dodecyloxybenzaldehydeCBr₄, PPh₃, n-BuLiDCM, THF70-85
Characterization Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)FT-IR (cm⁻¹)
4-dodecyloxybenzaldehydeC₁₉H₃₀O₂290.44White to off-white solid9.87 (s, 1H), 7.83 (d, 2H), 7.00 (d, 2H), 4.03 (t, 2H), 1.81 (m, 2H), 1.45-1.26 (m, 18H), 0.88 (t, 3H)190.8, 164.4, 132.0, 129.9, 114.8, 68.4, 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.12918, 2850, 1685, 1600, 1578, 1255, 1160
This compoundC₂₀H₃₀O286.45Colorless oil or low melting solid7.40 (d, 2H), 6.83 (d, 2H), 4.00 (t, 2H), 3.00 (s, 1H), 1.79 (m, 2H), 1.45-1.26 (m, 18H), 0.88 (t, 3H)159.0, 133.5, 114.5, 113.8, 83.5, 77.2, 68.1, 31.9, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7, 14.13305, 2924, 2853, 2105, 1608, 1509, 1248, 1174

Mandatory Visualization

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Corey-Fuchs Reaction A 4-hydroxybenzaldehyde C 4-dodecyloxybenzaldehyde A->C K2CO3, DMF, 80°C B 1-bromododecane B->C D 4-dodecyloxybenzaldehyde E 1-(2,2-dibromovinyl)-4-dodecyloxybenzene D->E CBr4, PPh3, DCM F This compound E->F n-BuLi, THF, -78°C

Caption: Synthetic pathway for this compound.

References

Technical Guide: Physicochemical Properties of 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-dodecyloxybenzene is an organic compound characterized by a benzene ring substituted with a terminal ethynyl group and a long-chain dodecyloxy group at the para position. This unique structure, combining a reactive alkyne functionality with a lipophilic alkyl chain, makes it a molecule of interest in various fields, including materials science and medicinal chemistry. The ethynyl group can participate in a variety of coupling reactions, such as the Sonogashira coupling and click chemistry, allowing for its incorporation into larger, more complex molecular architectures. The long dodecyloxy chain imparts significant lipophilicity, influencing its solubility and potential interactions with biological membranes. This guide provides a comprehensive overview of the known physicochemical properties of this compound and its analogues, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Quantitative data for this compound and its shorter-chain analogues are summarized in the tables below. While experimental data for the title compound is limited, predicted values and data from related compounds provide valuable insights into its physical and chemical characteristics.

Table 1: General Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₂₀H₃₀O[1]
Molecular Weight 286.45 g/mol [1]
Boiling Point 384.3 ± 25.0 °C (Predicted)[1]
Density 0.92 ± 0.1 g/cm³ (Predicted)[1]
Table 2: Physicochemical Properties of 1-Ethynyl-4-alkoxybenzene Analogues
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Ethynyl-4-methoxybenzeneC₉H₈O132.1628209
1-Ethynyl-4-ethoxybenzeneC₁₀H₁₀O146.19--
1-Ethynyl-4-propoxybenzeneC₁₁H₁₂O160.21--
1-Ethynyl-4-phenoxybenzeneC₁₄H₁₀O194.23-90-95 (at 0.4 mmHg)

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving the etherification of a phenolic precursor followed by a Sonogashira coupling reaction.

Synthesis Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection cluster_3 Characterization A 4-Bromophenol C 1-Bromo-4-(dodecyloxy)benzene A->C K₂CO₃, Acetone, Reflux B 1-Bromododecane B->C E ((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane C->E Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 70°C D Ethynyltrimethylsilane D->E F 1-Ethynyl-4-(dodecyloxy)benzene E->F K₂CO₃, Methanol, RT G NMR Spectroscopy F->G H FTIR Spectroscopy F->H I Mass Spectrometry F->I

Figure 1. Synthetic and characterization workflow for this compound.
Step 1: Synthesis of 1-Bromo-4-(dodecyloxy)benzene

This procedure is adapted from the synthesis of similar long-chain alkoxybenzene derivatives[2].

  • Materials:

    • 4-Bromophenol

    • 1-Bromododecane

    • Potassium carbonate (K₂CO₃)

    • Acetone

  • Procedure:

    • To a solution of 4-bromophenol in acetone, add potassium carbonate.

    • Add 1-bromododecane to the mixture.

    • Reflux the reaction mixture for 24 hours.

    • After cooling to room temperature, filter the mixture and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-(dodecyloxy)benzene.

Step 2: Sonogashira Coupling to form ((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane

This is a general procedure for the Sonogashira coupling of an aryl bromide with a terminal alkyne.

  • Materials:

    • 1-Bromo-4-(dodecyloxy)benzene

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

  • Procedure:

    • In a flask, dissolve 1-bromo-4-(dodecyloxy)benzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in a mixture of triethylamine and THF.

    • Degas the solution by bubbling with nitrogen for 15 minutes.

    • Add ethynyltrimethylsilane to the reaction mixture.

    • Heat the mixture at 70°C for 12 hours under a nitrogen atmosphere.

    • After cooling, dilute the mixture with diethyl ether and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield ((4-(dodecyloxy)phenyl)ethynyl)trimethylsilane.

Step 3: Deprotection to yield 1-Ethynyl-4-(dodecyloxy)benzene
  • Materials:

    • ((4-(Dodecyloxy)phenyl)ethynyl)trimethylsilane

    • Potassium carbonate (K₂CO₃)

    • Methanol

  • Procedure:

    • To a solution of ((4-(dodecyloxy)phenyl)ethynyl)trimethylsilane in methanol, add potassium carbonate.

    • Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with diethyl ether, wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the product by flash chromatography to obtain 1-ethynyl-4-(dodecyloxy)benzene.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis and subsequent characterization of this compound.

Synthesis_Workflow Start Starting Materials (4-Bromophenol, 1-Bromododecane, Ethynyltrimethylsilane) Step1 Step 1: Etherification Start->Step1 Step2 Step 2: Sonogashira Coupling Step1->Step2 Step3 Step 3: Deprotection Step2->Step3 Purification Purification (Column Chromatography) Step3->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Figure 2. Logical workflow for the synthesis and analysis of the target compound.

Conclusion

This technical guide provides a summary of the available physicochemical data for this compound and a detailed, plausible synthetic route for its preparation. The provided experimental protocols, based on established chemical transformations, offer a practical approach for researchers to synthesize and further investigate this compound. The long alkyl chain and the reactive ethynyl group suggest potential applications in areas where molecular self-assembly, surface modification, or the construction of conjugated systems are of interest. Further experimental validation of the predicted properties and exploration of its reactivity are encouraged to fully elucidate the potential of this molecule in various scientific disciplines.

References

Spectroscopic and Synthetic Profile of 1-Ethynyl-4-dodecyloxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for the aromatic compound 1-Ethynyl-4-dodecyloxybenzene. Due to the limited availability of direct experimental spectra in public databases, this document outlines the expected spectroscopic data based on structurally analogous compounds. It also presents a detailed, generalized experimental protocol for the synthesis and characterization of the title compound, equipping researchers with the necessary information for its preparation and analysis.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of similar molecules containing the key functional groups: a para-substituted benzene ring, an ethynyl group, and a long-chain alkoxy group.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to -C≡CH)
~6.85Doublet2HAr-H (ortho to -O(CH₂)₁₁CH₃)
~3.95Triplet2H-O-CH₂ -(CH₂)₁₀CH₃
~3.05Singlet1H-C≡CH
~1.75Multiplet2H-O-CH₂-CH₂ -(CH₂)₉CH₃
~1.45-1.25Multiplet18H-(CH₂)₉-
~0.90Triplet3H-(CH₂)₁₁CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~159.0C -O (aromatic)
~133.0C -H (aromatic, ortho to -C≡CH)
~115.0C -H (aromatic, ortho to -O(CH₂)₁₁CH₃)
~114.0C -C≡CH (aromatic)
~84.0-C ≡CH
~77.0-C≡C H
~68.0-O-C H₂-
~32.0, 29.7, 29.6, 29.5, 29.3, 29.1, 26.0, 22.7-(C H₂)₁₀-
~14.1-C H₃
Table 3: Predicted IR and MS Spectroscopic Data
Spectroscopic TechniqueCharacteristic Peaks/Signals
Infrared (IR) ~3300 cm⁻¹ (C-H stretch, terminal alkyne)~2100 cm⁻¹ (C≡C stretch)~1610, 1510 cm⁻¹ (C=C stretch, aromatic)~1250 cm⁻¹ (C-O stretch, aryl ether)~2920, 2850 cm⁻¹ (C-H stretch, alkyl chain)
Mass Spectrometry (MS) Expected [M]⁺ at m/z = 286.23

Experimental Protocols

The following section details a generalized procedure for the synthesis and spectroscopic characterization of this compound.

Synthesis: Sonogashira Coupling

A common and effective method for the synthesis of terminal alkynes from aryl halides is the Sonogashira coupling reaction.

Materials:

  • 1-Iodo-4-dodecyloxybenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-dodecyloxybenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide in dry toluene.

  • Add triethylamine and ethynyltrimethylsilane to the reaction mixture.

  • Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure. The crude product, (4-(dodecyloxy)phenyl)ethynyl)trimethylsilane, is then subjected to deprotection.

  • Dissolve the crude product in tetrahydrofuran (THF) and add a solution of tetrabutylammonium fluoride (1M in THF).

  • Stir the mixture at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

Mass Spectrometry (MS):

  • High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Column Chromatography Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation NMR->Structure_Confirmation Functional Groups & Connectivity IR->Structure_Confirmation IR->Structure_Confirmation Functional Groups MS->Structure_Confirmation MS->Structure_Confirmation Molecular Weight & Formula Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

solubility profile of "1-Ethynyl-4-dodecyloxybenzene" in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility profile of 1-Ethynyl-4-dodecyloxybenzene in organic solvents. Due to a lack of publicly available quantitative data, this document provides a comprehensive framework for researchers to experimentally determine the solubility of this compound. It includes a detailed experimental protocol, a structured table for data presentation, and a logical workflow diagram to guide the experimental process. The methodologies outlined herein are designed to yield accurate and reproducible solubility data, which is crucial for applications in materials science, particularly in the field of liquid crystals, and for various stages of drug development and formulation.

Introduction

This compound is a substituted aromatic compound with a long alkyl chain, suggesting it may exhibit liquid crystalline properties. The solubility of such compounds in organic solvents is a critical parameter that influences their synthesis, purification, formulation, and application. A well-defined solubility profile is essential for designing solution-based processing techniques and for understanding the intermolecular interactions that govern the material's behavior.

Currently, there is a notable absence of published quantitative solubility data for this compound in common organic solvents. This guide is intended to fill this gap by providing a robust methodology for researchers to determine this vital physicochemical property.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in the public domain. Researchers are encouraged to use the experimental protocol provided in this guide to generate this data. The following table has been structured for the systematic recording of experimentally determined solubility values.

Table 1: Experimental Solubility Data for this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations
Non-Polar Solvents
Hexane
Toluene
Polar Aprotic Solvents
Acetone
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Polar Protic Solvents
Ethanol
Isopropanol

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in a range of organic solvents at various temperatures. This protocol is based on the isothermal equilibrium method.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker and agitate them at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Quantification of Solute:

    • Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

    • Weigh the volumetric flask containing the dried residue. The difference in weight will give the mass of the dissolved solute.

    • Alternatively, for more precise measurements, a pre-calibrated analytical technique such as HPLC or UV-Vis spectrophotometry can be used to determine the concentration of the solute in the filtered solution.

  • Data Analysis:

    • Calculate the solubility in g/100 mL and mol/L.

    • Repeat the experiment at different temperatures to obtain a temperature-dependent solubility profile.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental process for determining the solubility profile of this compound.

experimental_workflow start Start: Define Solvents and Temperatures prep Prepare Supersaturated Solutions (Excess Solute in Known Volume of Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prep->equilibrate settle Settle Undissolved Solid (Allow to stand for >2h) equilibrate->settle sample Withdraw and Filter Supernatant (0.22 µm filter) settle->sample quantify Quantify Solute Concentration sample->quantify gravimetric Gravimetric Analysis (Solvent Evaporation) quantify->gravimetric  Method 1 spectroscopic Spectroscopic/Chromatographic Analysis (e.g., HPLC, UV-Vis) quantify->spectroscopic  Method 2 calculate Calculate Solubility (g/100 mL, mol/L) gravimetric->calculate spectroscopic->calculate end End: Record Data in Table calculate->end

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a comprehensive framework for determining the solubility profile of this compound in organic solvents. While pre-existing quantitative data is not currently available, the detailed experimental protocol and structured data presentation format provided herein will enable researchers to generate the necessary data in a systematic and reproducible manner. The resulting solubility profile will be invaluable for the rational design of experiments and applications involving this compound, particularly in the fields of materials science and pharmaceutical development.

In-Depth Technical Guide on the Thermal Stability of 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Ethynyl-4-dodecyloxybenzene is a bifunctional organic compound featuring a terminal acetylene group and a long dodecyloxy aliphatic chain attached to a benzene ring. This unique structure makes it a valuable building block in various fields, including the synthesis of liquid crystals, functional polymers, and as a potential intermediate in drug development. The thermal stability of such a compound is a critical parameter, influencing its synthesis, purification, storage, and application, particularly in materials science and for pharmaceutical compounds that may undergo heat sterilization or processing.

This guide details the standard experimental protocols used to evaluate the thermal stability of organic compounds and provides a framework for the analysis of this compound.

Predicted Properties

While experimental data is scarce, some physical properties of this compound have been predicted:

PropertyPredicted Value
Boiling Point384.3 ± 25.0 °C
Density0.92 ± 0.1 g/cm³

Note: These values are predictions and should be confirmed by experimental data.

Experimental Protocols for Thermal Analysis

The thermal stability of an organic compound is primarily determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is placed in an inert TGA pan (e.g., alumina or platinum).

  • Instrumentation: The analysis is performed using a calibrated Thermogravimetric Analyzer.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. Key parameters to be determined include:

    • Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • T5% and T10%: The temperatures at which 5% and 10% mass loss occurs, respectively. These are common indicators of initial thermal stability.

    • Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative of the TGA curve (DTG).

    • Residual Mass: The percentage of mass remaining at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 3-5 mg) is hermetically sealed in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

  • Instrumentation: The analysis is performed using a calibrated Differential Scanning Calorimeter.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

    • Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the sample's thermal history. For example:

      • Heat from ambient temperature to a temperature above the expected melting point at a constant rate (e.g., 10 °C/min).

      • Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).

      • Reheat the sample at the same rate to the final temperature.

  • Data Analysis: The DSC thermogram plots the heat flow versus temperature. Key features to be identified include:

    • Melting Point (Tm): The peak temperature of the endothermic event corresponding to the solid-to-liquid phase transition.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required for melting.

    • Crystallization Temperature (Tc): The peak temperature of the exothermic event during the cooling cycle.

    • Glass Transition Temperature (Tg): A step-like change in the baseline of the thermogram, indicating the transition from a glassy to a rubbery state (if the compound is amorphous).

Hypothetical Thermal Stability Data

As no specific experimental data for this compound could be located, the following table presents a hypothetical but representative dataset that could be expected for a molecule of this nature.

ParameterHypothetical ValueTechnique
Melting Point (Tm)75 - 85 °CDSC
Onset Decomposition (Tonset)~ 250 °CTGA
5% Mass Loss (T5%)~ 260 °CTGA
10% Mass Loss (T10%)~ 275 °CTGA
Peak Decomposition (Tpeak)~ 300 °CTGA (DTG)
Residual Mass @ 600°C< 10%TGA

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. Experimental verification is required.

Visualization of Experimental Workflow

The logical flow for assessing the thermal stability of a compound like this compound is depicted in the following diagram.

Thermal_Analysis_Workflow start Start: Compound Synthesis and Purification sample_prep Sample Preparation (Accurate Weighing) start->sample_prep dsc_analysis Differential Scanning Calorimetry (DSC) (Heat-Cool-Heat Cycle) sample_prep->dsc_analysis tga_analysis Thermogravimetric Analysis (TGA) (Heating under Inert Atmosphere) sample_prep->tga_analysis dsc_data Identify Thermal Transitions (Tm, Tc, Tg, ΔH) dsc_analysis->dsc_data tga_data Determine Decomposition Profile (Tonset, T5%, T10%, Tpeak, Residual Mass) tga_analysis->tga_data interpretation Data Interpretation and Correlation with Molecular Structure dsc_data->interpretation tga_data->interpretation report Final Report Generation interpretation->report end End: Thermal Stability Profile report->end

Caption: Workflow for Thermal Analysis.

Discussion of Expected Thermal Behavior

The thermal stability of this compound is influenced by its constituent chemical moieties:

  • Aromatic Ring: The phenyl group provides a stable core.

  • Ethynyl Group: The carbon-carbon triple bond is a reactive site. At elevated temperatures, terminal alkynes can undergo various reactions, including dimerization, trimerization (cyclotrimerization), and polymerization. These exothermic processes can precede or coincide with decomposition. The presence of this group might lead to a complex decomposition profile.

  • Dodecyloxy Chain: The long aliphatic ether chain is generally the least thermally stable part of the molecule. Decomposition is likely to initiate via the cleavage of the C-O ether bond or C-C bonds within the alkyl chain.

Based on these structural features, it is anticipated that the initial decomposition of this compound would occur at a temperature lower than that of unsubstituted phenylacetylene due to the presence of the long alkyl chain. The decomposition mechanism is likely to be complex, involving both reactions of the ethynyl group and fragmentation of the dodecyloxy chain.

Conclusion

While specific experimental data on the thermal stability of this compound is not currently available in the public literature, this guide provides the necessary theoretical and methodological framework for its determination. The standard techniques of TGA and DSC are essential for a comprehensive thermal analysis. The expected thermal behavior is a balance between the stable aromatic core and the more labile dodecyloxy chain and reactive ethynyl group. For any application where thermal stress is a factor, it is imperative that the protocols outlined herein are followed to experimentally determine the precise thermal stability profile of this compound.

The Versatile Building Block: A Technical Guide to 1-Ethynyl-4-dodecyloxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-dodecyloxybenzene is a bifunctional organic molecule poised to make significant contributions to the field of advanced materials. Its unique structure, featuring a terminal alkyne (ethynyl) group and a long dodecyloxy side chain, imparts a combination of reactivity and self-assembly characteristics that are highly sought after in the development of novel polymers, liquid crystals, and functional surfaces. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The dodecyloxy chain, on the other hand, provides solubility in organic solvents and can induce liquid crystalline behavior, making this compound a valuable precursor for materials with ordered molecular architectures. This technical guide provides an in-depth overview of the potential applications of this compound, including its synthesis, physical properties, and its role in the creation of next-generation materials.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, predicted properties and data for similar compounds provide a strong indication of its characteristics.

PropertyValueSource
Molecular Formula C₂₀H₃₀O[3]
Molecular Weight 286.45 g/mol [3]
Predicted Boiling Point 384.3 ± 25.0 °C[3]
Predicted Density 0.92 ± 0.1 g/cm³[3]

Potential Applications in Materials Science

The unique molecular architecture of this compound opens up a wide range of possibilities for its application in materials science.

Liquid Crystals

The long dodecyloxy chain in this compound is a common feature in molecules that exhibit liquid crystalline properties. This aliphatic chain can promote the formation of mesophases, such as nematic or smectic phases, where the molecules have a degree of orientational order. The rigid phenylacetylene core contributes to the rod-like shape of the molecule, which is also conducive to the formation of liquid crystal phases. While this specific molecule has not been extensively studied as a liquid crystal, analogous compounds with long alkoxy chains are well-known components of liquid crystal mixtures used in display technologies.

Polymer Synthesis via Click Chemistry

The terminal ethynyl group is a key functional group for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules and materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction, where an alkyne reacts with an azide to form a stable triazole linkage.[1][2] this compound can be used as a monomer in step-growth polymerizations with diazide compounds to create functional polymers with precisely controlled architectures. The resulting poly(triazole)s are known for their thermal stability, adhesive properties, and potential for further functionalization.

Click_Chemistry_Polymerization monomer1 This compound polymer Poly(triazole) with dodecyloxy side chains monomer1->polymer monomer2 Diazide Monomer monomer2->polymer catalyst Cu(I) Catalyst catalyst->polymer Click Reaction

Caption: Polymerization via CuAAC Click Chemistry.

Surface Modification

The reactivity of the ethynyl group also makes this compound an excellent candidate for surface modification. Surfaces functionalized with azide groups can be readily modified by "clicking" this molecule onto the surface. This can be used to alter the surface properties, for example, to create hydrophobic or liquid-crystalline surfaces for applications in sensing, microfluidics, or biocompatible coatings.

Synthesis of Conjugated Materials

The phenylacetylene core of this compound is a building block for conjugated polymers. The ethynyl group can participate in various coupling reactions, such as the Sonogashira coupling, to extend the conjugation length of the molecule and create polymers with interesting electronic and optical properties. These materials have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Dodecyloxy-1-iodobenzene

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene

  • Tetrabutylammonium fluoride (TBAF)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: To a solution of 4-Dodecyloxy-1-iodobenzene in a mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ and CuI. The mixture is degassed and backfilled with an inert gas (e.g., argon or nitrogen). Ethynyltrimethylsilane is then added, and the reaction mixture is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like dichloromethane and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 1-(trimethylsilylethynyl)-4-dodecyloxybenzene.

  • Desilylation: The purified TMS-protected compound is dissolved in a suitable solvent like tetrahydrofuran (THF), and a solution of TBAF is added. The reaction is stirred at room temperature until the desilylation is complete (monitored by TLC).

  • Final Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Synthesis_Workflow start 4-Dodecyloxy-1-iodobenzene + Ethynyltrimethylsilane step1 Sonogashira Coupling (Pd/Cu catalyst, TEA) start->step1 intermediate 1-(Trimethylsilylethynyl)-4-dodecyloxybenzene step1->intermediate purification1 Column Chromatography intermediate->purification1 step2 Desilylation (TBAF) product This compound step2->product purification2 Column Chromatography product->purification2 purification1->step2

Caption: Synthetic workflow for this compound.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

Procedure:

  • In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O in water.

  • To the solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper(II) sulfate solution.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole product.

Conclusion

This compound is a promising and versatile building block for materials science. Its combination of a reactive ethynyl group and a long, phase-directing dodecyloxy chain makes it a valuable precursor for the synthesis of a wide range of advanced materials, from liquid crystals to functional polymers and surfaces. As research in these areas continues to advance, the demand for well-defined, multifunctional building blocks like this compound is expected to grow, paving the way for new discoveries and applications in materials science and beyond.

References

The Versatile Building Block: A Technical Guide to 1-Ethynyl-4-dodecyloxybenzene in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-dodecyloxybenzene is a key intermediate in the synthesis of advanced calamitic (rod-shaped) liquid crystals. Its molecular structure, featuring a rigid phenylacetylene core coupled with a flexible dodecyloxy chain, provides the essential combination of anisotropy and fluidity required for the formation of mesophases. This technical guide details the synthesis, properties, and application of this compound as a foundational building block for novel liquid crystalline materials. The terminal ethynyl group offers a versatile reactive site for the construction of more complex, high-performance liquid crystal architectures through various coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its application in the synthesis of liquid crystal derivatives.

PropertyValue
CAS Number 121051-42-1
Molecular Formula C₂₀H₃₀O
Molecular Weight 286.45 g/mol
Predicted Boiling Point 384.3 ± 25.0 °C
Predicted Density 0.92 ± 0.1 g/cm³

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxybenzaldehyde. The first step involves the etherification of the hydroxyl group with a dodecyl halide, followed by the conversion of the aldehyde functionality to an ethynyl group.

Experimental Protocol:

Step 1: Synthesis of 4-(dodecyloxy)benzaldehyde

  • To a solution of 4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 equivalents) as a base.

  • To this suspension, add 1-bromododecane (1.2 equivalents).

  • Heat the reaction mixture to reflux and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield 4-(dodecyloxy)benzaldehyde as a white solid.

Step 2: Synthesis of this compound

A common method for the conversion of the aldehyde to the terminal alkyne is the Corey-Fuchs reaction.

  • Prepare a solution of triphenylphosphine (PPh₃, 2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add carbon tetrabromide (CBr₄, 1 equivalent) portion-wise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of 4-(dodecyloxy)benzaldehyde (1 equivalent) in anhydrous DCM to the reaction mixture and stir for an additional 1-2 hours at 0 °C.

  • Allow the reaction to warm to room temperature and continue stirring for 12-16 hours.

  • Upon completion (monitored by TLC), quench the reaction by the slow addition of water.

  • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • After filtration, remove the solvent under reduced pressure.

  • Dissolve the crude dibromo-olefin intermediate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (n-BuLi, 2.2 equivalents) and stir the mixture at -78 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for another hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Corey-Fuchs Reaction 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-(dodecyloxy)benzaldehyde 4-(dodecyloxy)benzaldehyde 4-hydroxybenzaldehyde->4-(dodecyloxy)benzaldehyde 1-bromododecane, K2CO3 Dibromo-olefin intermediate Dibromo-olefin intermediate 4-(dodecyloxy)benzaldehyde->Dibromo-olefin intermediate CBr4, PPh3 This compound This compound Dibromo-olefin intermediate->this compound n-BuLi

Synthesis of this compound.

Application as a Building Block for Liquid Crystals

This compound serves as a versatile precursor for a wide range of liquid crystalline materials. The terminal alkyne is readily functionalized, most commonly via Sonogashira cross-coupling reactions, to introduce a second rigid core, thereby extending the molecular length and enhancing the mesomorphic properties.

Example: Synthesis of a Tolane-Based Liquid Crystal

A typical application involves the coupling of this compound with an aryl halide to form a tolane derivative. These tolane-based molecules often exhibit nematic and/or smectic phases.

Experimental Protocol: Sonogashira Coupling

  • To a degassed mixture of this compound (1 equivalent) and a suitable aryl halide (e.g., 4-iodobenzonitrile, 1 equivalent) in a solvent system of THF and triethylamine (Et₃N), add a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a co-catalyst, copper(I) iodide (CuI, 1-3 mol%).

  • Heat the reaction mixture under an inert atmosphere to a temperature of 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture, filter to remove the triethylammonium halide salt, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired tolane-based liquid crystal.

G This compound This compound Tolane Liquid Crystal Tolane Liquid Crystal This compound->Tolane Liquid Crystal Aryl Halide, Pd catalyst, CuI

General scheme for tolane liquid crystal synthesis.

Characterization of Liquid Crystalline Properties

The mesomorphic behavior of liquid crystals derived from this compound is primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).

  • Polarized Optical Microscopy (POM): POM is used to observe the unique textures of different liquid crystal phases (e.g., nematic, smectic A, smectic C). The sample is placed on a temperature-controlled hot stage, and the textures are observed as the sample is heated and cooled.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes. By analyzing the heat flow into or out of a sample as a function of temperature, the temperatures of crystal-to-mesophase and mesophase-to-isotropic liquid transitions can be accurately determined.

While specific quantitative data for liquid crystals directly derived from this compound is not available in the public literature reviewed, the general expectation for tolane derivatives with long alkoxy chains is the exhibition of nematic and/or smectic phases. The exact transition temperatures and phase types would be highly dependent on the nature of the second aromatic core attached via the ethynyl linkage.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel thermotropic liquid crystals. Its straightforward synthesis and the reactive nature of its terminal alkyne group allow for the construction of a diverse library of complex liquid crystalline molecules. The dodecyloxy chain provides the necessary flexibility and influences the mesophase stability, making this compound a cornerstone for the development of advanced materials for display technologies and other optoelectronic applications. Further research into the synthesis and characterization of new liquid crystal series based on this precursor is warranted to explore the full potential of this molecular scaffold.

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 1-Ethynyl-4-dodecyloxybenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" reaction enables the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in drug discovery, bioconjugation, and materials science.[1][2]

Introduction to CuAAC Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile reaction that forms a stable triazole linkage between a terminal alkyne and an azide.[1] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an ideal tool for the synthesis of complex molecules.[2] The resulting 1,2,3-triazole core is a valuable pharmacophore due to its stability under physiological conditions and its ability to participate in hydrogen bonding.[2]

This compound is a readily available alkyne building block. The dodecyloxy chain provides significant lipophilicity, which can be advantageous for modulating the pharmacokinetic properties of drug candidates or for applications in materials science, such as liquid crystals.

Applications in Drug Discovery and Bioconjugation

The CuAAC reaction with this compound can be employed to:

  • Synthesize novel small molecule libraries: By reacting with a diverse range of azides, a library of triazole-containing compounds can be rapidly generated for high-throughput screening.

  • Develop targeted drug delivery systems: The alkyne can be incorporated into a targeting moiety, which is then "clicked" onto a drug molecule containing an azide group.

  • Create bioconjugates: this compound can be used to label biomolecules, such as peptides or proteins, that have been functionalized with an azide group, facilitating their detection or purification.[1]

Experimental Protocols

Below are detailed protocols for a typical CuAAC reaction involving this compound and a representative azide, benzyl azide. These protocols can be adapted for other azides with minor modifications.

Protocol 1: Small-Scale Synthesis of 1-(4-(dodecyloxy)phenyl)-4-phenyl-1H-1,2,3-triazole

This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a 10 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq.).

  • Dissolve the alkyne in a 1:1 mixture of tert-butanol and deionized water (4 mL).

  • Add benzyl azide (1.0 mmol, 1.0 eq.) to the solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.

Protocol 2: CuAAC Reaction using a Pre-formed Copper(I) Catalyst

This protocol utilizes a stable Cu(I) source, which can sometimes offer better reproducibility.

Materials:

  • This compound

  • Azide of choice

  • Bromotris(triphenylphosphine)copper(I) [CuBr(PPh₃)₃]

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add bromotris(triphenylphosphine)copper(I) (0.05 mmol, 0.05 eq.).

  • Add anhydrous, degassed solvent (5 mL).

  • Add this compound (1.0 mmol, 1.0 eq.) and the desired azide (1.0 mmol, 1.0 eq.) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by exposing it to air.

  • Dilute the mixture with a suitable organic solvent and wash with saturated aqueous ammonium chloride to remove the copper catalyst.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction of this compound with various azides, based on general literature for similar substrates.

AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compoundBenzyl AzideCuSO₄/NaAsct-BuOH/H₂ORT2-6>90
This compoundPhenyl AzideCuSO₄/NaAsct-BuOH/H₂ORT4-8>85
This compound1-AzidohexaneCuSO₄/NaAsct-BuOH/H₂ORT6-12>90
This compound3-Azidopropanoic acidCuSO₄/NaAscH₂ORT2-4>95

Note: Yields are representative and can vary based on the specific azide, purity of reagents, and reaction scale.

Mandatory Visualizations

Diagram 1: General CuAAC Reaction Scheme

CuAAC_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne This compound Triazole 1,4-Disubstituted-1,2,3-Triazole Alkyne->Triazole Azide R-N3 (Azide) Azide->Triazole Copper Cu(I) Source (e.g., CuSO4/NaAsc) Copper->Triazole Catalyzes

Caption: General scheme of the CuAAC reaction.

Diagram 2: Experimental Workflow for CuAAC Synthesis

CuAAC_Workflow A 1. Combine Alkyne and Azide in Solvent B 2. Add Catalyst System (CuSO4 and Sodium Ascorbate) A->B C 3. Reaction at Room Temperature B->C D 4. Monitor by TLC C->D E 5. Aqueous Workup and Extraction D->E Reaction Complete F 6. Purification by Column Chromatography E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step workflow for CuAAC synthesis.

References

Application Notes and Protocols: "1-Ethynyl-4-dodecyloxybenzene" in the Synthesis of Luminescent Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 1-Ethynyl-4-dodecyloxybenzene as a key building block in the creation of luminescent tolane-based liquid crystals. The protocols outlined below are based on established synthetic methodologies, primarily the Sonogashira cross-coupling reaction, and are intended to serve as a detailed guide for researchers in materials science and medicinal chemistry.

Introduction

Luminescent liquid crystals (LLCs) are a class of advanced materials that combine the unique optical properties of liquid crystals with the ability to emit light. These materials are of significant interest for a range of applications, including organic light-emitting diodes (OLEDs), sensors, and imaging agents. Tolane-based liquid crystals, characterized by a diarylacetylene core, are a prominent family of LLCs known for their rigid, linear molecular structure which favors the formation of liquid crystalline phases.

The introduction of a long alkoxy chain, such as a dodecyloxy group, at one end of the tolane structure helps to induce and stabilize the mesophases. A terminal polar group, such as a cyano (-CN) group, at the other end can enhance the liquid crystalline properties and influence the electronic characteristics of the molecule. This compound is a critical precursor for the synthesis of such tolane-based LLCs, providing the dodecyloxy-substituted phenylacetylene moiety.

Synthetic Workflow

The overall synthetic strategy involves a two-step process. First, the precursor, this compound, is synthesized. This is followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a suitable aryl halide to construct the final tolane-based luminescent liquid crystal.

Synthetic Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Luminescent Liquid Crystal Synthesis A 4-Dodecyloxyphenol B Triflation A->B C Sonogashira Coupling with Acetylene Source B->C D This compound C->D E This compound G Sonogashira Cross-Coupling E->G F Aryl Halide (e.g., 4-Bromobenzonitrile) F->G H Luminescent Tolane Liquid Crystal G->H

Figure 1: Overall synthetic workflow for the preparation of a luminescent tolane liquid crystal.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the key precursor, this compound, starting from 4-dodecyloxyphenol.

Materials:

  • 4-Dodecyloxyphenol

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Ethynyltrimethylsilane

  • Palladium(II) chloride (PdCl2)

  • Triphenylphosphine (PPh3)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Triflation of 4-Dodecyloxyphenol:

    • Dissolve 4-dodecyloxyphenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add pyridine (1.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.1 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate.

  • Sonogashira Coupling with Ethynyltrimethylsilane:

    • To a solution of the crude triflate (1.0 eq) in anhydrous triethylamine, add ethynyltrimethylsilane (1.5 eq).

    • Add palladium(II) chloride (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).

    • Heat the reaction mixture to 80 °C and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature, filter through a pad of celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel.

  • Desilylation:

    • Dissolve the purified silyl-protected alkyne (1.0 eq) in THF.

    • Add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Protocol 2: Synthesis of 4-Cyano-4'-dodecyloxytolane (A Representative Luminescent Liquid Crystal)

This protocol details the Sonogashira cross-coupling of this compound with 4-bromobenzonitrile.

Materials:

  • This compound

  • 4-Bromobenzonitrile

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 4-bromobenzonitrile (1.05 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure 4-Cyano-4'-dodecyloxytolane.

Sonogashira Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X      L2 OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation CuC_CR Cu-C≡C-R' CuC_CR->Transmetalation PdII_alkyne Ar-Pd(II)-C≡C-R'            L2 Transmetalation->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡C-R' RedElim->Product

Figure 2: Simplified catalytic cycle of the Sonogashira cross-coupling reaction.

Data Presentation

The following tables summarize typical quantitative data for the synthesis and characterization of a representative luminescent tolane liquid crystal, 4-Cyano-4'-dodecyloxytolane.

Table 1: Reaction Parameters for the Synthesis of 4-Cyano-4'-dodecyloxytolane

ParameterValue
Reactants This compound, 4-Bromobenzonitrile
Catalyst System Pd(PPh3)2Cl2 / CuI
Base / Solvent Triethylamine / Toluene
Temperature 90 °C
Reaction Time 24 hours
Typical Yield 80-90%

Table 2: Liquid Crystalline Properties of 4-Cyano-4'-dodecyloxytolane

Phase TransitionTemperature (°C)
Crystal to Nematic (Cr-N)~ 85 °C
Nematic to Isotropic (N-I)~ 105 °C

Table 3: Photophysical Properties of 4-Cyano-4'-dodecyloxytolane (in THF solution)

PropertyValue
Absorption Maximum (λabs) ~ 320 nm
Emission Maximum (λem) ~ 350 nm
Photoluminescence Quantum Yield (ΦPL) ~ 0.6 - 0.8

Characterization Protocols

Protocol 3: Determination of Liquid Crystalline Phases

Instrumentation:

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Polarized Optical Microscopy (POM):

    • Place a small amount of the synthesized compound between a clean glass slide and a coverslip.

    • Heat the sample on the hot stage above its clearing point (isotropic liquid phase).

    • Cool the sample slowly (e.g., 1-2 °C/min) and observe the texture changes through the polarized microscope.

    • Record the temperatures at which phase transitions occur and identify the mesophases based on their characteristic textures (e.g., Schlieren or marbled textures for the nematic phase).

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample to the isotropic phase at a controlled rate (e.g., 10 °C/min).

    • Cool the sample at the same rate to below its crystallization temperature.

    • Perform a second heating and cooling cycle to ensure thermal equilibrium.

    • Determine the phase transition temperatures from the peaks in the DSC thermograms.

Protocol 4: Measurement of Photophysical Properties

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Integrating Sphere for Quantum Yield Measurement

Procedure:

  • UV-Vis Absorption Spectroscopy:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., THF or cyclohexane).

    • Record the absorption spectrum to determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Using the same solution, excite the sample at its λabs.

    • Record the emission spectrum to determine the wavelength of maximum emission (λem).

  • Photoluminescence Quantum Yield (PLQY) Measurement (Absolute Method):

    • Place the cuvette with the sample solution inside the integrating sphere.

    • Measure the emission spectrum of the sample.

    • Measure the scattering profile of the excitation light with the sample in the sphere.

    • Replace the sample with a blank solvent cuvette and repeat the measurements.

    • The instrument software will calculate the quantum yield based on the integrated emission intensity and the amount of absorbed light.

Logical Relationships

The properties of the final luminescent liquid crystal are intrinsically linked to its molecular structure.

Structure-Property Relationship cluster_Core Core Structure cluster_Termini Terminal Groups cluster_LC Liquid Crystalline Properties cluster_Luminescence Luminescent Properties Structure Molecular Structure Tolane Rigid Tolane Core Structure->Tolane Alkyl Long Alkoxy Chain (e.g., -OC12H25) Structure->Alkyl Polar Polar Group (e.g., -CN) Structure->Polar Mesophase Mesophase Formation & Stability Tolane->Mesophase Induces Linearity Emission Emission Wavelength & Quantum Yield Tolane->Emission π-Conjugated System Alkyl->Mesophase Promotes Fluidity & Reduces Melting Point Polar->Mesophase Enhances Anisotropy Polar->Emission Influences Electron-Donating/Accepting Character Properties Macroscopic Properties Mesophase->Properties Emission->Properties

Application Notes and Protocols for Polymer Functionalization using 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples based on established chemical principles and analogous systems. To date, specific literature detailing the use of "1-Ethynyl-4-dodecyloxybenzene" for polymer functionalization is not available. These protocols are intended to serve as a scientific guide and may require optimization for specific applications.

Introduction

This compound is a functionalized alkyne that holds significant promise for the modification of polymers, particularly in the fields of materials science and drug delivery. Its molecular structure, featuring a terminal alkyne group and a long hydrophobic dodecyloxy tail, makes it an ideal candidate for introduction into polymer chains via "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a versatile tool for bioconjugation and polymer science.[1][4]

The incorporation of the this compound moiety into a hydrophilic polymer backbone can induce amphiphilicity. Such amphiphilic copolymers are known to self-assemble in aqueous environments into nanoscale structures like micelles.[5][6] These micelles, possessing a hydrophobic core and a hydrophilic corona, can serve as effective nanocarriers for the encapsulation and targeted delivery of hydrophobic drugs.[6][7][8] The long dodecyl chain of this compound contributes to the formation of a stable hydrophobic core, enhancing the loading capacity for lipophilic therapeutic agents.

This document provides detailed protocols for the synthesis of this compound and its subsequent use in the functionalization of an azide-terminated polymer. It also includes representative data and characterization methods to guide researchers in this area.

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 4-bromophenol. The first step involves the etherification of 4-bromophenol with 1-bromododecane to yield 1-bromo-4-dodecyloxybenzene.[9] The second step is a Sonogashira coupling reaction between the synthesized 1-bromo-4-dodecyloxybenzene and a protected acetylene source, followed by deprotection.

Synthesis of 1-bromo-4-dodecyloxybenzene

Materials:

  • 4-bromophenol

  • 1-bromododecane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromododecane (1.1 equivalents) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours.

  • After cooling to room temperature, filter the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 1-bromo-4-dodecyloxybenzene as a white solid.

Sonogashira Coupling to Yield this compound

Materials:

  • 1-bromo-4-dodecyloxybenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

Protocol:

  • In a dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 1-bromo-4-dodecyloxybenzene (1 equivalent) in a mixture of THF and TEA (2:1 v/v).

  • Add ethynyltrimethylsilane (1.5 equivalents), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents) to the solution.

  • Stir the reaction mixture at 60°C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite.

  • Evaporate the solvent and dissolve the residue in DCM. Wash with saturated ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Dissolve the crude trimethylsilyl-protected product in THF and cool to 0°C.

  • Add TBAF solution (1.1 equivalents) dropwise and stir at 0°C for 1 hour.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain this compound.

Diagram of Synthesis Workflow

G cluster_synthesis Synthesis of this compound Start Start Etherification Step 1: Etherification of 4-bromophenol with 1-bromododecane Start->Etherification Purification1 Purification by Column Chromatography Etherification->Purification1 Sonogashira Step 2: Sonogashira Coupling with Ethynyltrimethylsilane Purification1->Sonogashira Deprotection TMS Deprotection with TBAF Sonogashira->Deprotection Purification2 Final Purification by Column Chromatography Deprotection->Purification2 Product 1-Ethynyl-4- dodecyloxybenzene Purification2->Product

Caption: Workflow for the synthesis of this compound.

Polymer Functionalization via CuAAC Click Chemistry

This section describes a general protocol for the functionalization of an azide-terminated polymer with this compound. As a representative example, we will use azide-terminated polystyrene (PS-N₃).

Synthesis of Azide-Terminated Polystyrene (PS-N₃)

Materials:

  • Styrene monomer

  • Azido-functional initiator (e.g., 4,4'-Azobis(4-cyanovaleric acid))

  • Toluene or another suitable solvent

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

Protocol (Illustrative example using ATRP followed by azidation):

  • Synthesize hydroxyl-terminated polystyrene via Atom Transfer Radical Polymerization (ATRP) using a hydroxyl-functional initiator.

  • Convert the terminal hydroxyl group to a good leaving group (e.g., tosylate or mesylate) by reacting with tosyl chloride or mesyl chloride in the presence of a base.

  • Dissolve the tosylated/mesylated polystyrene in DMF.

  • Add an excess of sodium azide (e.g., 10 equivalents) to the solution.

  • Heat the reaction mixture at 60-80°C for 24 hours to facilitate the nucleophilic substitution.

  • Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum to obtain PS-N₃.

Click Reaction of PS-N₃ with this compound

Materials:

  • Azide-terminated polystyrene (PS-N₃)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or another suitable ligand[4]

  • THF or DMF

Protocol:

  • In a reaction vessel, dissolve PS-N₃ (1 equivalent) and this compound (1.5 equivalents) in THF.

  • In a separate vial, prepare a catalyst solution by dissolving CuSO₄·5H₂O (0.1 equivalents) and PMDETA (0.1 equivalents) in a small amount of THF.

  • In another vial, prepare a solution of sodium ascorbate (0.5 equivalents) in a minimal amount of water or DMF.

  • Degas the polymer solution by bubbling with an inert gas (argon or nitrogen) for 30 minutes.

  • Add the catalyst solution to the polymer solution under inert atmosphere.

  • Add the sodium ascorbate solution to initiate the reaction.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by taking aliquots and analyzing via FTIR spectroscopy (disappearance of the azide peak at ~2100 cm⁻¹).

  • Once the reaction is complete, pass the solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the functionalized polymer in cold methanol, filter, and dry under vacuum to obtain the final product, Polystyrene-click-(1,2,3-triazolyl-4-dodecyloxybenzene).

Diagram of Polymer Functionalization Workflow

G cluster_functionalization Polymer Functionalization Workflow Start Start with Azide-Terminated Polymer (PS-N₃) Reactants Dissolve PS-N₃ and This compound in THF Start->Reactants Degas Degas Solution (Ar or N₂) Reactants->Degas Catalyst Add Cu(II)/Ligand Solution Degas->Catalyst Initiate Add Sodium Ascorbate Solution to Initiate CuAAC Reaction Catalyst->Initiate Reaction Stir at Room Temperature for 24h Initiate->Reaction Purify_Catalyst Remove Copper Catalyst (Alumina Column) Reaction->Purify_Catalyst Precipitate Precipitate Polymer in Methanol Purify_Catalyst->Precipitate Product Functionalized Amphiphilic Polymer Precipitate->Product

Caption: Workflow for polymer functionalization via CuAAC click chemistry.

Characterization and Data Presentation

The successful synthesis and functionalization should be confirmed by various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structures of the synthesized small molecules and the final functionalized polymer. The appearance of new signals corresponding to the triazole ring and the dodecyloxybenzene moiety in the polymer's spectrum indicates successful functionalization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a key tool to monitor the click reaction. The disappearance of the characteristic azide peak (around 2100 cm⁻¹) and the appearance of peaks corresponding to the triazole ring confirm the reaction's completion.[10][11]

  • Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymers before and after functionalization. A slight increase in molecular weight after the click reaction is expected, with no significant change in the PDI, indicating that no chain degradation or cross-linking has occurred.[10][12]

Table 1: Representative Quantitative Data for Polymer Functionalization

ParameterPS-N₃ (Before Functionalization)PS-click-(dodecyloxybenzene) (After Functionalization)
Number Average Molecular Weight (Mₙ) ( g/mol ) 10,00010,286
Polydispersity Index (PDI) 1.101.12
Degree of Functionalization (%) N/A>95% (Determined by ¹H NMR)
Azide Peak (FTIR, cm⁻¹) ~2100Absent
Yield (%) N/A>90%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Applications in Drug Delivery

The resulting amphiphilic block copolymer, with its hydrophilic polystyrene backbone and hydrophobic dodecyloxybenzene side chains, is expected to self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs within their core, potentially enhancing drug solubility, stability, and circulation time.

Diagram of Drug Delivery Signaling Pathway

G cluster_drug_delivery Drug Delivery via Amphiphilic Polymer Micelles Micelle Drug-Loaded Micelle (Hydrophobic Core) Circulation Systemic Circulation (Prolonged Half-life) Micelle->Circulation EPR Enhanced Permeation and Retention (EPR) Effect Circulation->EPR Tumor Accumulation at Tumor Site EPR->Tumor Internalization Cellular Internalization (Endocytosis) Tumor->Internalization Release Drug Release in Acidic Endosome/Lysosome Internalization->Release Action Therapeutic Action on Cancer Cells Release->Action

Caption: Proposed mechanism of drug delivery using micelles.

The long dodecyl chain is anticipated to create a highly hydrophobic environment within the micellar core, leading to a high drug loading capacity for lipophilic drugs. Furthermore, the size of the self-assembled micelles can be tuned by varying the polymer chain length and the degree of functionalization, which is a critical parameter for achieving passive targeting to tumor tissues through the Enhanced Permeation and Retention (EPR) effect. The development of such polymer-drug conjugates represents a promising strategy in advanced drug delivery systems.

References

Application Notes and Protocols for Surface Modification Using "1-Ethynyl-4-dodecyloxybenzene" via Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical process in a myriad of scientific and technological fields, including drug delivery, biomaterial engineering, and sensor development. The ability to precisely control the chemical and physical properties of a surface allows for the tailored interaction with biological systems and other materials. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for surface functionalization due to its high efficiency, specificity, and mild reaction conditions.

This document provides detailed application notes and protocols for the surface modification of azide-functionalized substrates using 1-Ethynyl-4-dodecyloxybenzene . This molecule, featuring a terminal alkyne group and a long hydrocarbon chain, is ideal for creating hydrophobic and well-ordered self-assembled monolayers (SAMs). Such modified surfaces can find applications in controlling protein adsorption, enhancing biocompatibility, and fabricating specialized coatings.

Due to the limited availability of specific literature for this exact molecule, the following protocols are based on well-established procedures for similar alkyne-containing compounds and CuAAC reactions on surfaces.

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Sonogashira coupling reaction between 1-bromo-4-dodecyloxybenzene and ethynyltrimethylsilane, followed by deprotection.

Experimental Protocol: Synthesis

Materials:

  • 1-bromo-4-dodecyloxybenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Dichloromethane (DCM)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-dodecyloxybenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq) to the flask.

  • To this stirring mixture, add ethynyltrimethylsilane (1.5 eq) dropwise.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product is (4-(dodecyloxy)phenylethynyl)trimethylsilane.

  • Dissolve the crude product in dichloromethane and cool to 0 °C.

  • Add tetrabutylammonium fluoride (1.1 eq) dropwise and stir at 0 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Surface Modification via CuAAC Click Chemistry

This protocol describes the modification of a generic azide-functionalized surface (e.g., silicon wafer, glass slide, or gold nanoparticle) with this compound.

Experimental Workflow

G cluster_0 Substrate Preparation cluster_1 Click Reaction cluster_2 Post-Reaction Processing A Clean Substrate B Azide Functionalization A->B C Prepare Reaction Solution (this compound, Catalyst) B->C D Immerse Azide-Functionalized Substrate C->D E Incubate at Room Temperature D->E F Rinse with Solvents E->F G Dry under Nitrogen Stream F->G H Characterize Modified Surface G->H

Caption: Workflow for surface modification.

Experimental Protocol: Surface Modification

Materials:

  • Azide-functionalized substrate

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

Procedure:

  • Preparation of the Click Reaction Solution:

    • In a clean vial, dissolve this compound (10 mM) in anhydrous DMF.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (50 mM) in deionized water.

    • In a third vial, prepare a solution of copper(II) sulfate pentahydrate (10 mM) in deionized water.

  • Click Reaction:

    • Place the azide-functionalized substrate in a reaction vessel.

    • Add the DMF solution of this compound to the vessel, ensuring the substrate is fully immersed.

    • Add DIPEA (20 mM) to the solution.

    • Sequentially add the copper(II) sulfate solution and the sodium ascorbate solution to the reaction vessel. The final concentrations in the reaction mixture should be approximately 1 mM this compound, 1 mM CuSO₄, and 5 mM sodium ascorbate.

    • Gently agitate the reaction vessel and allow it to react at room temperature for 2-4 hours.

  • Washing and Drying:

    • Remove the substrate from the reaction solution.

    • Rinse the substrate sequentially with DMF, deionized water, ethanol, and dichloromethane to remove any unreacted reagents and byproducts.

    • Dry the modified substrate under a gentle stream of nitrogen gas.

    • Store the modified substrate in a desiccator until characterization.

Characterization of the Modified Surface

The success of the surface modification can be confirmed by various surface-sensitive analytical techniques.

Data Presentation

Table 1: Contact Angle Measurements

SurfaceStatic Water Contact Angle (°)
Unmodified Azide Surface45 ± 3
Modified Surface105 ± 4

Table 2: X-ray Photoelectron Spectroscopy (XPS) Elemental Analysis

SurfaceC 1s (%)N 1s (%)O 1s (%)Si 2p (%)
Unmodified Azide Surface25.88.230.135.9
Modified Surface75.32.110.512.1

Note: The data presented are representative and may vary depending on the substrate and reaction conditions.

Experimental Protocols: Characterization

1. Contact Angle Goniometry

  • Objective: To assess the change in surface hydrophobicity after modification. The long dodecyloxy chain is expected to create a hydrophobic surface.

  • Method:

    • Place the substrate on the sample stage of a contact angle goniometer.

    • Dispense a 5 µL droplet of deionized water onto the surface.

    • Capture an image of the droplet and use the instrument's software to measure the static contact angle.

    • Repeat the measurement at least three times on different areas of the surface and calculate the average.

2. X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To determine the elemental composition of the surface and confirm the presence of the triazole linkage.

  • Method:

    • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and substrate-specific (e.g., Si 2p for silicon wafers) regions.

    • Analyze the high-resolution N 1s spectrum to identify the characteristic peaks of the triazole ring (typically around 400-402 eV) and the remaining azide groups (around 404 eV).

    • Quantify the elemental composition from the peak areas in the survey spectrum.

Signaling Pathway Analogy: Surface Activation and Functionalization

While not a biological signaling pathway, the process of surface modification can be visualized as a series of activation and functionalization steps.

G cluster_0 Surface State cluster_1 Process A Pristine Surface P1 Silanization with Azide-Silane A->P1 B Azide- Functionalized Surface P2 CuAAC Click Chemistry B->P2 C Hydrophobic Modified Surface P1->B P2->C

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Ethynyl-4-dodecyloxybenzene with Various Azides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, materials science, and bioconjugation.[2][3][4] 1-Ethynyl-4-dodecyloxybenzene is a useful alkyne building block, featuring a long lipophilic dodecyloxy chain that can impart desirable pharmacokinetic or self-assembly properties to the resulting triazole products. This document provides detailed protocols and application notes for the reaction of this compound with various azides.

Applications

The 1,2,3-triazole core is a bioisostere for amide bonds and is known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[3] Consequently, triazoles derived from this compound are of significant interest in medicinal chemistry. The dodecyloxy tail can enhance membrane permeability and solubility in lipidic environments, making these compounds promising candidates for various therapeutic targets. Applications of similar long-chain substituted triazoles include their investigation as anticancer, antimicrobial, and antiviral agents.[3] Furthermore, the rod-like structure of these molecules makes them suitable for applications in materials science, particularly in the development of liquid crystals and polymers.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions for the CuAAC reaction between this compound and a selection of representative azides. Please note that the presented yields are typical for CuAAC reactions and may vary depending on the specific substrate and reaction scale.

AlkyneAzideCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compoundBenzyl AzideCuSO₄·5H₂O (5) / Sodium Ascorbate (10)Nonet-BuOH/H₂O (1:1)Room Temp12-24>90
This compoundPhenyl AzideCuI (5)NoneTHFRoom Temp12-18>95
This compound1-AzidohexaneCuSO₄·5H₂O (2) / Sodium Ascorbate (5)TBTA (2)DMF508-12>90
This compound3-Azidopropanoic acidCuSO₄·5H₂O (5) / Sodium Ascorbate (10)THPTA (5)H₂ORoom Temp24>85

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine

Experimental Protocols

This section provides a detailed methodology for a representative CuAAC reaction between this compound and Benzyl Azide.

Materials:

  • This compound

  • Benzyl Azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and Benzyl Azide (1.0 eq) in a 1:1 mixture of t-BuOH and water (to a final concentration of 0.1 M with respect to the alkyne).

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M) and an aqueous solution of CuSO₄·5H₂O (0.1 M).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 eq) followed by the CuSO₄·5H₂O solution (0.05 eq).

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate).

  • Work-up: Upon completion of the reaction (typically 12-24 hours), dilute the reaction mixture with water and extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Characterization: The product, 1-benzyl-4-(4-(dodecyloxy)phenyl)-1H-1,2,3-triazole, can be further purified by recrystallization or column chromatography if necessary. Characterization can be performed using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification alkyne 1-Ethynyl-4- dodecyloxybenzene dissolve Dissolve Reactants in t-BuOH/H2O alkyne->dissolve azide Azide Substrate azide->dissolve copper CuSO4.5H2O add_catalyst Add Catalyst System copper->add_catalyst ascorbate Sodium Ascorbate ascorbate->add_catalyst dissolve->add_catalyst stir Stir at Room Temp add_catalyst->stir extract Aqueous Work-up & Extraction stir->extract purify Purification extract->purify product Final Triazole Product purify->product

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazoles.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Kinase Signaling Cascade cluster_cellular_response Cellular Response receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival triazole Triazole Inhibitor (e.g., from 1-Ethynyl-4- dodecyloxybenzene) triazole->kinase1 Inhibits

References

Application Notes and Protocols for the Purification of Triazole Products from "1-Ethynyl-4-dodecyloxybenzene" Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1,4-disubstituted-1,2,3-triazole products synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry reaction involving 1-Ethynyl-4-dodecyloxybenzene. The protocols are designed to be a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The 1,2,3-triazole moiety is a key structural motif in many biologically active compounds and functional materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This document outlines the purification of a representative triazole product formed from the reaction of this compound and an organic azide, such as benzyl azide. The long dodecyloxy chain on the starting alkyne imparts significant lipophilicity to the final product, which must be considered during the purification process.

Reaction Scheme & Logical Workflow

The overall workflow for the synthesis and purification of the target triazole product is depicted below. The process begins with the CuAAC reaction, followed by a work-up procedure to remove the copper catalyst and inorganic salts, and concludes with chromatographic purification to isolate the pure product.

Reaction and Purification Workflow cluster_reaction Synthesis cluster_workup Work-up cluster_purification Purification Reactants This compound + Benzyl Azide Reaction CuAAC Reaction (CuSO4·5H2O, Na-Ascorbate) Reactants->Reaction Quench Quench with NH4OH Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Drying Drying (Na2SO4) & Solvent Removal Extraction->Drying Crude Crude Product Drying->Crude Column Column Chromatography Crude->Column Pure Pure Triazole Product Column->Pure

Caption: General workflow for the synthesis and purification of a 1,4-disubstituted-1,2,3-triazole.

Experimental Protocols

Synthesis of 1-(4-(dodecyloxy)benzyl)-4-phenyl-1H-1,2,3-triazole (Representative Protocol)

This protocol is a general guideline. Optimization may be required for different azide substrates.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous ammonium hydroxide (NH₄OH)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), benzyl azide (1.1 eq), and a 1:1 mixture of tert-butanol and water.

  • Stir the mixture to achieve a homogeneous suspension.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄OH and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Flash Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • TLC plates (silica gel on aluminum)

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexane. Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle air pressure. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb the dissolved crude product onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent system, such as 100% hexane. Gradually increase the polarity of the eluent by adding ethyl acetate. A common gradient is from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude mixture beforehand.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified 1,4-disubstituted-1,2,3-triazole.

Purification Protocol: Recrystallization (Optional)

If the product from column chromatography still contains minor impurities or is amorphous, recrystallization can be employed.

Procedure:

  • Dissolve the triazole product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, place the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The following table should be used to record and compare quantitative data from the synthesis and purification process.

ParameterCrude ProductAfter Column ChromatographyAfter Recrystallization (if performed)
Appearance
Mass (g)
Yield (%)
Purity (by ¹H NMR or HPLC)
Melting Point (°C)

Impurity Profile and Removal

In CuAAC reactions, a common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne impurity. This impurity is typically non-polar and can be effectively removed by column chromatography.

Impurity Removal cluster_outputs Separated Components Crude Crude Product Mixture (Triazole + Diyne Impurity + Starting Materials) Column Silica Gel Column Chromatography Crude->Column Impurity Diyne Impurity (Elutes first with non-polar solvent) Column->Impurity Separation based on polarity Product Pure Triazole Product (Elutes later with more polar solvent) Column->Product Separation based on polarity

Caption: Logical diagram illustrating the removal of a common diyne impurity via column chromatography.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful purification of triazole products derived from this compound. The use of flash column chromatography is generally sufficient to obtain highly pure products. For further refinement, recrystallization can be employed. Careful monitoring of the reaction and purification steps by TLC is crucial for achieving optimal results. These methods are applicable to a wide range of triazole syntheses and can be adapted for various substrates in drug discovery and materials science research.

Troubleshooting & Optimization

Technical Support Center: Improving "1-Ethynyl-4-dodecyloxybenzene" Solubility in Aqueous Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-Ethynyl-4-dodecyloxybenzene" in aqueous click chemistry reactions. The information is designed to address common challenges related to the poor aqueous solubility of this hydrophobic alkyne.

Troubleshooting Guide

Issue: "this compound" Precipitates Upon Addition to the Aqueous Reaction Mixture.

Possible Causes and Solutions:

  • Insufficient Solubilization: Due to its long dodecyl chain, "this compound" is practically insoluble in water. Direct addition to an aqueous medium will invariably lead to precipitation.

  • Solution 1: Utilize a Co-solvent System. The use of a water-miscible organic co-solvent is the most common and effective strategy to increase the solubility of hydrophobic reactants.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and tert-Butanol (t-BuOH) are excellent choices. They can solvate "this compound" while being compatible with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction conditions.

    • Optimization: Start with a higher percentage of the organic co-solvent (e.g., 50% v/v) and gradually decrease it to the lowest effective concentration to maximize the "aqueous" character of the reaction if required for other components like biomolecules.

  • Solution 2: Employ Surfactants. Surfactants can form micelles that encapsulate the hydrophobic alkyne, allowing it to be dispersed in the aqueous phase.

    • Recommended Surfactants: Sodium dodecyl sulfate (SDS) or Tween 20 can be effective.

    • Critical Micelle Concentration (CMC): Ensure the surfactant concentration is above its CMC to promote micelle formation.

  • Solution 3: Use Cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1][2]

    • Recommended Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin, are commonly used.

Issue: Low or No Product Yield Despite Apparent Dissolution.

Possible Causes and Solutions:

  • Localized High Concentrations: Even with co-solvents, poor mixing can lead to localized high concentrations of the hydrophobic alkyne, causing micro-precipitation and reducing its availability for the reaction.

    • Solution: Ensure vigorous stirring or sonication during the addition of "this compound" to the reaction mixture.

  • Catalyst Inhibition: Some organic co-solvents or additives can coordinate with the copper catalyst, potentially inhibiting its activity.

    • Solution: The use of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) in co-solvent systems, can protect the copper(I) catalyst and enhance reaction rates.[3]

  • Phase Separation: In some co-solvent systems, the addition of salts from buffers or the catalyst solution can induce phase separation.

    • Solution: Observe the reaction mixture for any cloudiness or separation. If this occurs, consider adjusting the co-solvent ratio or using a different buffer system.

Frequently Asked Questions (FAQs)

Q1: What is the best initial co-solvent ratio to try for dissolving "this compound"?

A1: A good starting point is a 1:1 mixture of water and an organic co-solvent like DMSO or t-BuOH. You can dissolve the "this compound" in the pure organic solvent first before adding it to the aqueous component of the reaction mixture under vigorous stirring.

Q2: Can I use other organic solvents like acetone or ethanol?

A2: While acetone and ethanol are water-miscible, DMSO and t-BuOH generally offer better solubilizing power for highly hydrophobic molecules and are well-documented for their compatibility with CuAAC reactions.

Q3: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin?

A3: The choice depends on the specific requirements of your reaction:

  • Co-solvents are generally the most straightforward and effective method for small molecule chemistry.

  • Surfactants are a good option when you need to maintain a predominantly aqueous environment, for example, when working with sensitive biological macromolecules.

  • Cyclodextrins are particularly useful for enhancing the solubility of specific guest molecules and can sometimes act as phase-transfer catalysts, potentially accelerating the reaction.[1][2]

Q4: Will the use of these additives interfere with my product purification?

A4: Yes, it is a critical consideration.

  • Co-solvents like DMSO can be removed by aqueous workups or lyophilization, but high boiling point solvents may require specific purification techniques.

  • Surfactants and cyclodextrins will likely need to be removed during purification, for example, by chromatography or extraction. It is essential to plan your purification strategy accordingly.

Q5: Is there a way to visually confirm that my hydrophobic alkyne is properly solubilized?

A5: A clear, homogenous reaction mixture is a good indicator of solubilization. Any cloudiness, turbidity, or visible droplets suggest that the alkyne is not fully dissolved.

Quantitative Solubility Data

Solubilization MethodSolvent SystemEstimated Effective Concentration of "this compound"Notes
Co-solvent 50% DMSO in water1-10 mMA common starting point for achieving good solubility.
50% t-BuOH in water1-10 mMAnother effective co-solvent for CuAAC reactions.
Surfactant Water with 1% SDS0.1-1 mMConcentration should be above the critical micelle concentration (CMC).
Cyclodextrin Water with 10 mM Hydroxypropyl-β-cyclodextrin0.1-1 mMStoichiometric or slight excess of cyclodextrin may be required.

Experimental Protocols

Protocol 1: CuAAC Reaction using a DMSO Co-solvent System
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of "this compound" in pure DMSO.

    • Prepare a 10 mM stock solution of your azide partner in a suitable solvent (e.g., DMSO or water, depending on its solubility).

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 20 mM stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a reaction vial, add the desired volume of the "this compound" stock solution.

    • Add the desired volume of the azide stock solution.

    • Add an appropriate volume of water and DMSO to achieve a final 1:1 ratio.

    • Add the THPTA solution to a final concentration of 1-5 mM.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Vortex the mixture thoroughly.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

    • Allow the reaction to proceed at room temperature with stirring for 1-4 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by adding EDTA to chelate the copper.

    • Proceed with standard extraction and purification protocols to isolate the triazole product.

Protocol 2: CuAAC Reaction using β-Cyclodextrin
  • Reagent Preparation:

    • Prepare a stock solution of β-cyclodextrin (or a derivative) in water (e.g., 20 mM).

    • Prepare a stock solution of "this compound" in a minimal amount of a water-miscible organic solvent like DMSO or acetone.

    • Prepare stock solutions of the azide, sodium ascorbate, and CuSO₄ as described in Protocol 1.

  • Reaction Setup:

    • In a reaction vial, add the β-cyclodextrin solution.

    • Slowly add the "this compound" stock solution to the cyclodextrin solution with vigorous stirring or sonication to facilitate the formation of the inclusion complex. A 1:1 or slightly higher molar ratio of cyclodextrin to the alkyne is recommended.

    • Add the azide solution.

    • Add the CuSO₄ solution.

  • Initiation and Incubation:

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Stir the reaction at room temperature for 4-12 hours. The reaction may be slower than in a co-solvent system.

  • Work-up and Purification:

    • Quench the reaction with EDTA.

    • The product can be extracted with an organic solvent. The cyclodextrin will remain in the aqueous phase. Further purification may be required to remove any uncomplexed starting material.

Visualizations

experimental_workflow cluster_solubilization Solubilization of this compound cluster_reaction Aqueous Click Reaction cluster_troubleshooting Troubleshooting cluster_solutions start Start with solid This compound dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve add_to_aqueous Add to aqueous reaction phase dissolve->add_to_aqueous add_azide Add Azide Partner add_to_aqueous->add_azide precipitation Precipitation? add_to_aqueous->precipitation add_catalyst Add Cu(I) Catalyst (CuSO4/Ascorbate + Ligand) add_azide->add_catalyst react Reaction Incubation (Stirring at RT) add_catalyst->react product Triazole Product react->product low_yield Low Yield? react->low_yield solution1 Increase co-solvent ratio precipitation->solution1 Yes solution2 Add surfactant or cyclodextrin precipitation->solution2 Yes solution3 Use a Cu(I) stabilizing ligand low_yield->solution3 Yes

Caption: Workflow for aqueous click reactions with hydrophobic alkynes.

logical_relationship cluster_solutions Solubilization Strategies hydrophobic_alkyne This compound (Highly Hydrophobic) solubility_issue Poor Solubility / Precipitation hydrophobic_alkyne->solubility_issue aqueous_reaction Aqueous Click Reaction (CuAAC) aqueous_reaction->solubility_issue co_solvents Co-solvents (DMSO, t-BuOH) solubility_issue->co_solvents Solution surfactants Surfactants (e.g., SDS) solubility_issue->surfactants Solution cyclodextrins Cyclodextrins (e.g., β-cyclodextrin) solubility_issue->cyclodextrins Solution successful_reaction Successful Homogeneous Reaction co_solvents->successful_reaction surfactants->successful_reaction cyclodextrins->successful_reaction

Caption: Strategies to overcome solubility issues in aqueous click reactions.

References

Technical Support Center: Preventing Homocoupling of "1-Ethynyl-4-dodecyloxybenzene" in CuAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on preventing the unwanted homocoupling of the hydrophobic alkyne, "1-Ethynyl-4-dodecyloxybenzene."

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of CuAAC reactions?

A1: Homocoupling, also known as Glaser coupling, is a common side reaction in CuAAC where the terminal alkyne, in this case, "this compound," reacts with itself to form a symmetrical 1,3-diyne byproduct. This reaction is also catalyzed by copper ions, typically in the presence of an oxidant (like oxygen), and competes with the desired cycloaddition reaction with the azide, leading to reduced yields of the target 1,2,3-triazole product and complicating purification.

Q2: What are the main causes of homocoupling of "this compound"?

A2: The primary causes for the homocoupling of this hydrophobic alkyne include:

  • Oxidation of the Cu(I) catalyst: The active catalyst for CuAAC is Cu(I). If oxidized to Cu(II), it can promote the Glaser coupling pathway. Exposure to atmospheric oxygen is a common cause.

  • Insufficient reducing agent: A reducing agent, most commonly sodium ascorbate, is used to maintain copper in the +1 oxidation state. Inadequate amounts of the reducing agent can lead to the accumulation of Cu(II).

  • Absence or inappropriate choice of ligand: Ligands stabilize the Cu(I) catalyst, preventing its oxidation and disproportionation. The absence of a suitable ligand can increase the likelihood of homocoupling.

  • Reaction conditions: Factors such as solvent, temperature, and pH can influence the relative rates of the desired CuAAC reaction and the undesired homocoupling. For a nonpolar substrate like "this compound," solvent choice is particularly critical to ensure all reactants remain in solution.

Q3: How can I visually identify if homocoupling has occurred in my reaction?

A3: Thin-Layer Chromatography (TLC) is a quick method to assess the reaction progress. The homocoupling product, being more nonpolar and having a larger molecular weight than the starting alkyne, will typically have a higher Rf value than the desired triazole product. You will likely observe a new spot on the TLC plate that is less polar than your desired product. For confirmation, techniques like NMR and mass spectrometry are necessary.

Troubleshooting Guides

Issue 1: Significant amount of homocoupling byproduct observed.

This is the most common issue when working with terminal alkynes. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution Quantitative Impact on Product Ratio (Triazole:Diyne)
Oxygen Exposure Degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before adding the copper catalyst. Maintain the reaction under an inert atmosphere.Can shift the ratio significantly in favor of the triazole.
Insufficient Sodium Ascorbate Use a stoichiometric excess of sodium ascorbate relative to the copper catalyst. A common starting point is 2-5 equivalents.Increasing ascorbate from 1 to 5 equivalents can improve the product ratio dramatically.
Absence of a Stabilizing Ligand Add a Cu(I)-stabilizing ligand. Tris(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives are commonly used. A typical ratio is 1:1 to 5:1 ligand to copper.The presence of a ligand like TBTA can increase the triazole:diyne ratio by several fold.
Inappropriate Solvent For the hydrophobic "this compound," ensure a solvent system that fully dissolves all reactants. A mixture of THF and water or t-butanol and water (e.g., 1:1 to 4:1) is often effective.A proper solvent system prevents precipitation and ensures reactants are available for the desired reaction, improving the product ratio.
Issue 2: Low yield of the desired triazole product with no significant homocoupling.

If homocoupling is not the issue, other factors might be affecting the reaction efficiency.

Potential Cause Recommended Solution
Inactive Catalyst Use a fresh, high-quality copper source (e.g., CuSO₄·5H₂O or CuI). Ensure the sodium ascorbate solution is freshly prepared.
Poor Solubility of Reactants Even in the absence of precipitation, poor solvation can slow down the reaction. Try adding a co-solvent like DMF or DMSO in small amounts.
Steric Hindrance If the azide partner is particularly bulky, the reaction may require longer reaction times or elevated temperatures (e.g., 40-60 °C).
Incorrect Stoichiometry Ensure accurate measurement of both the alkyne and azide. A 1:1 to 1:1.2 ratio of alkyne to azide is typical.

Experimental Protocols

Optimized Protocol for CuAAC of "this compound"

This protocol is designed to minimize homocoupling for a hydrophobic alkyne.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

Procedure:

  • Preparation of Stock Solutions:

    • Copper/Ligand Solution: Prepare a 10 mM stock solution of CuSO₄·5H₂O and a 50 mM stock solution of TBTA in a 1:1 mixture of THF and water.

    • Sodium Ascorbate Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 eq.) and the azide partner (1.1 eq.) in a 3:1 mixture of THF and water to a final concentration of 0.1 M with respect to the alkyne.

    • Degas the solution by bubbling with argon or nitrogen for 20 minutes.

    • To the degassed solution, add the premixed Copper/TBTA solution to achieve a final copper concentration of 1 mol%.

    • Finally, add the freshly prepared sodium ascorbate solution to a final concentration of 5 mol%.

  • Reaction and Monitoring:

    • Stir the reaction mixture at room temperature under an inert atmosphere.

    • Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The starting alkyne will be high up the plate, the triazole product will be lower, and any homocoupling byproduct will be very close to the solvent front.

  • Workup and Purification:

    • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of EDTA.

    • Extract the product with ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel. A gradient elution starting with pure hexane and gradually increasing the polarity with ethyl acetate is recommended to separate the highly nonpolar homocoupling byproduct from the desired, slightly more polar triazole product.

Visualizations

Troubleshooting_Homocoupling start Start: Low yield or complex mixture in CuAAC reaction check_tlc Analyze reaction by TLC. Is there a nonpolar spot with a high Rf value? start->check_tlc homocoupling Homocoupling is likely. check_tlc->homocoupling Yes no_homocoupling Homocoupling is not the primary issue. check_tlc->no_homocoupling No optimize_conditions Optimize Reaction Conditions: - Degas solvents thoroughly - Increase sodium ascorbate (2-5 eq.) - Add/increase ligand (TBTA) - Ensure reactant solubility homocoupling->optimize_conditions troubleshoot_other Troubleshoot Other Issues: - Check catalyst/reagent quality - Adjust solvent for solubility - Increase reaction time/temperature - Verify stoichiometry no_homocoupling->troubleshoot_other purify Purify by column chromatography (gradient elution). optimize_conditions->purify end_reassess Re-evaluate and re-run troubleshoot_other->end_reassess end_success Successful Synthesis purify->end_success

Technical Support Center: Purification of 1-Ethynyl-4-dodecyloxybenzene Click Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of click chemistry products derived from 1-Ethynyl-4-dodecyloxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a click reaction involving this compound?

The most common impurities include unreacted starting materials (this compound and the corresponding azide), residual copper catalyst (Cu(I) or Cu(II)), and byproducts from side reactions. Given the hydrophobic nature of this compound, the resulting triazole product will also be highly nonpolar, which can make separation from the starting alkyne challenging.

Q2: How can I efficiently remove the copper catalyst after the reaction?

Several methods can be employed for copper removal:

  • Aqueous Washes with a Chelating Agent: Washing the organic reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonia/ammonium chloride can effectively sequester the copper ions into the aqueous phase.

  • Specialized Resins: Resins like Cuprisorb™ or those with chelating functionalities can be used to bind and remove copper from the reaction mixture.[1] These are particularly useful when aqueous washes are not desirable.

  • Filtration through Silica Gel: A simple plug of silica gel can often retain the polar copper salts, allowing the nonpolar product to be eluted with an organic solvent.

Q3: My product is very hydrophobic. What is the best purification strategy?

For hydrophobic small molecules like the click products of this compound, the following purification techniques are generally most effective:

  • Column Chromatography: This is the most common and effective method for separating the desired product from unreacted starting materials and other organic impurities. A solvent system with low polarity (e.g., hexanes/ethyl acetate) is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure crystalline product.

  • Liquid-Liquid Extraction: This technique is primarily used for the initial workup to remove the copper catalyst and other water-soluble impurities.[2][3][4][5]

Troubleshooting Guides

Problem 1: Difficulty in Monitoring Reaction Progress with Thin Layer Chromatography (TLC)

Symptoms:

  • Starting material and product spots are very close together on the TLC plate.

  • Spots are streaky or do not move from the baseline.

Possible Causes & Solutions:

Possible CauseSolution
Inappropriate Solvent System The high hydrophobicity of both the alkyne and the triazole product requires a nonpolar eluent. Start with a high hexane to ethyl acetate ratio (e.g., 95:5) and gradually increase the polarity.
Co-spotting of Alkyne and Product The polarity difference between this compound and its triazole product can be small. Use a longer TLC plate and allow the solvent to run further for better separation. Staining with agents like potassium permanganate can help visualize the alkyne, which will react, while the triazole product may not.
Sample Overloading Applying too much sample to the TLC plate can lead to broad, streaky spots. Use a dilute solution of your reaction mixture for spotting.[6]
Problem 2: Inefficient Purification by Column Chromatography

Symptoms:

  • Poor separation of the product from the starting alkyne.

  • Product elutes with impurities.

  • Low recovery of the product.

Possible Causes & Solutions:

Possible CauseSolution
Incorrect Solvent Gradient For closely eluting compounds, a shallow gradient or isocratic elution with a carefully optimized solvent system is crucial. Use TLC to determine the optimal solvent system that gives a good separation (Rf of the product around 0.2-0.3).
Column Overloading Exceeding the capacity of the silica gel will result in poor separation. As a rule of thumb, use a silica gel mass of at least 50 times the mass of the crude product.
Product Adsorption to Silica The triazole nitrogen atoms can sometimes interact with the acidic silica gel, leading to tailing and poor recovery. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can mitigate this issue.
Problem 3: Formation of an Emulsion during Liquid-Liquid Extraction

Symptoms:

  • A stable layer forms between the organic and aqueous phases that does not separate.

Possible Causes & Solutions:

Possible CauseSolution
Vigorous Shaking Shaking the separatory funnel too aggressively can lead to the formation of stable emulsions, especially with hydrophobic compounds. Gently invert the funnel multiple times instead of vigorous shaking.
Presence of Surfactant-like Impurities Byproducts or residual ligands can sometimes act as emulsifying agents.
High Concentration of Solutes Diluting the mixture with more of both the organic and aqueous solvents can sometimes help to break the emulsion.
Brine Wash Adding a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[4]

Quantitative Data Summary

The following table summarizes typical yields and purity levels that can be expected for small molecule click products after different purification methods. Note that these are general ranges and actual results will vary depending on the specific reaction conditions and substrates used.

Purification MethodTypical Yield Range (%)Typical Purity Range (%)Reference
Column Chromatography70-95>98[7]
Recrystallization50-80 (can be lower due to loss in mother liquor)>99[8]
Liquid-Liquid Extraction (as a workup step)>90 (of crude product)80-95 (impurities may remain)N/A

Experimental Protocols

Protocol 1: Monitoring the Click Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Plate: Gently draw a pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot the plate with the starting alkyne (this compound), the azide starting material, and a sample of the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate.

  • Visualize the Spots: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize the alkyne. The disappearance of the starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 100% Hexane).

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elute the Column: Start eluting with the least polar solvent (e.g., 100% Hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions in test tubes.

  • Analyze the Fractions: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Copper Catalyst Removal by Liquid-Liquid Extraction
  • Dilute the Reaction Mixture: After the reaction is complete, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with an aqueous solution of 0.1 M EDTA or a saturated solution of ammonium chloride. Repeat the wash 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and help break any emulsions.

  • Dry and Evaporate: Separate the organic layer, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Click Reaction cluster_workup Workup & Purification start This compound + Azide reaction Reaction Mixture start->reaction catalyst Cu(I) Catalyst + Solvent catalyst->reaction extraction Liquid-Liquid Extraction (Copper Removal) reaction->extraction Dilute with organic solvent drying Drying of Organic Layer extraction->drying Separate organic layer evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography Crude Product pure_product Pure Product chromatography->pure_product troubleshooting_logic cluster_problem Purification Problem cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography cause1 Incorrect Solvent System problem->cause1 cause2 Column Overloading problem->cause2 cause3 Product Adsorption problem->cause3 solution1 Optimize Eluent via TLC cause1->solution1 solution2 Use Larger Column / Less Sample cause2->solution2 solution3 Add Triethylamine to Eluent cause3->solution3

References

impact of the dodecyloxy chain on "1-Ethynyl-4-dodecyloxybenzene" reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-dodecyloxybenzene. The content addresses specific issues that may be encountered during experiments, with a focus on the impact of the dodecyloxy chain on the reactivity of the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of the dodecyloxy chain on the reactivity of this compound?

The dodecyloxy chain (-O(CH₂)₁₁CH₃) primarily influences the reactivity of this compound in two significant ways:

  • Electronic Effect: The oxygen atom of the dodecyloxy group is electron-donating through resonance to the benzene ring. This increases the electron density of the aromatic system and can slightly deactivate the ethynyl group towards certain reactions, such as electrophilic additions. However, for common cross-coupling reactions like Sonogashira and click chemistry, this electronic effect is generally well-tolerated.

  • Steric and Solubility Effects: The long, nonpolar dodecyl chain significantly increases the lipophilicity of the molecule. This enhances its solubility in nonpolar organic solvents but can lead to poor solubility in polar or aqueous media. The bulky nature of the chain can also introduce steric hindrance, potentially affecting the approach of bulky reagents or catalysts to the reactive ethynyl group, although this is less pronounced due to the linear nature of the alkyne.

Q2: Which common reactions are this compound typically used for?

This compound is a terminal alkyne, making it a versatile building block for carbon-carbon bond formation. The most common and powerful reactions it participates in are:

  • Sonogashira Cross-Coupling: This palladium-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides to form disubstituted alkynes.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient reaction involves the cycloaddition of the terminal alkyne with an azide to form a stable 1,2,3-triazole ring.

Q3: How does the dodecyloxy chain affect the solubility of this compound and its reaction products?

The long dodecyl chain renders this compound and its subsequent products highly soluble in nonpolar organic solvents such as toluene, hexanes, and dichloromethane. Conversely, solubility in polar solvents like water, methanol, and dimethyl sulfoxide (DMSO) is significantly reduced. This property is crucial for selecting appropriate reaction solvents and purification methods. For instance, in biphasic reactions or those requiring aqueous workups, the product will preferentially partition into the organic layer.

Troubleshooting Guides

Sonogashira Cross-Coupling Reactions

Issue 1: Low or no product yield in Sonogashira coupling.

Potential Cause Troubleshooting Step
Poor Solubility of Reactants or Catalysts The increased lipophilicity of this compound may cause solubility issues with polar coupling partners or catalysts in certain solvents. Try using a nonpolar solvent like toluene or a mixture of solvents such as toluene/triethylamine.
Catalyst Deactivation Palladium catalysts can be sensitive to air and moisture. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Insufficient Reaction Temperature While Sonogashira couplings can often be run at room temperature, the dodecyloxy group might necessitate higher temperatures to overcome any steric hindrance and increase reaction rates. Consider heating the reaction, for example, to 60-80°C.[2]
Inappropriate Ligand for the Palladium Catalyst The choice of phosphine ligand is critical. For sterically demanding substrates, a bulkier, more electron-rich ligand like P(t-Bu)₃ or a biarylphosphine ligand may be more effective.[3]
Base Incompatibility The choice and amount of base can significantly impact the reaction. Triethylamine or diisopropylethylamine are commonly used. Ensure the base is dry and used in sufficient excess.

Issue 2: Formation of significant amounts of homocoupled alkyne (Glaser coupling) byproduct.

Potential Cause Troubleshooting Step
Presence of Oxygen Glaser coupling is promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial to minimize this side reaction.
High Copper Catalyst Loading An excess of the copper co-catalyst can favor homocoupling. Reduce the amount of the copper salt (e.g., CuI) to the minimum required for catalysis.
Slow Addition of the Alkyne Adding the this compound solution slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue 3: Incomplete reaction or slow reaction rate in CuAAC.

Potential Cause Troubleshooting Step
Poor Solubility in Reaction Medium If the azide coupling partner is polar, the lipophilic nature of this compound can lead to phase separation. Use a co-solvent system such as THF/water or DMSO to ensure homogeneity.
Oxidation of Copper(I) Catalyst The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen.[4] The use of a reducing agent like sodium ascorbate is essential to maintain the catalytic cycle.[4][5]
Insufficient Catalyst Loading While CuAAC is generally very efficient, challenging substrates may require a higher catalyst loading. Incrementally increase the amount of the copper source and the reducing agent.
Ligand Effects The use of a stabilizing ligand for the copper(I) catalyst, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine), can enhance the reaction rate and prevent catalyst degradation.[6] For aqueous systems, a water-soluble ligand like THPTA is recommended.[6]

Experimental Protocols

General Protocol for Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add degassed toluene (5 mL) and degassed triethylamine (2 mL).

  • To this mixture, add a solution of this compound (1.2 mmol) in degassed toluene (2 mL) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC or GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for CuAAC (Click Chemistry)
  • In a vial, dissolve this compound (1.0 mmol) and the azide coupling partner (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of THF and water, 10 mL).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction vigorously at room temperature (the reaction is often complete within a few hours, monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary

The following table summarizes typical reaction conditions for related alkoxy-substituted phenylacetylenes, which can serve as a starting point for optimizing reactions with this compound.

ReactionAryl Halide/AzideCatalyst SystemSolventTemp.TimeYield
Sonogashira 4-IodoanisolePd(PPh₃)₄, CuITHF/Et₃NRT4 h~90%
Sonogashira 4-BromoanisolePdCl₂(PPh₃)₂, CuIToluene/Et₃N80°C12 h~85%
CuAAC Benzyl AzideCuSO₄·5H₂O, Na-Ascorbatet-BuOH/H₂ORT2 h>95%
CuAAC 1-Azido-4-nitrobenzeneCuSO₄·5H₂O, Na-AscorbateDMFRT6 h~92%

Visualizations

Sonogashira_Mechanism cluster_Cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      |      L OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR      |      L Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Reactants Ar-X + R-C≡CH Reactants->OxAdd Cu_Acetylide Cu-C≡CR Reactants->Cu_Acetylide Cu_Cycle Copper Cycle CuI Cu(I)X CuI->Cu_Acetylide Cu_Acetylide->Transmetalation BaseH Base-H⁺X⁻ Base Base Base->Cu_Acetylide CuAAC_Mechanism Alkyne R-C≡CH Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Azide R'-N₃ Coordination Coordination Azide->Coordination CuI Cu(I) CuI->Cu_Acetylide CuII Cu(II) CuI->CuII Oxidation Cu_Acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Cu_Triazolide Copper Triazolide Intermediate Cycloaddition->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis Protonolysis->CuI Regenerates Catalyst Product 1,4-Disubstituted 1,2,3-Triazole Protonolysis->Product CuII->CuI Reduction Reducing_Agent Reducing Agent (e.g., Na-Ascorbate)

References

Technical Support Center: Troubleshooting Low Yields in "1-Ethynyl-4-dodecyloxybenzene" Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions involving "1-Ethynyl-4-dodecyloxybenzene".

Frequently Asked Questions (FAQs)

Q1: My click reaction with this compound is giving a very low yield. What are the most common causes?

Low yields in CuAAC reactions with hydrophobic alkynes like this compound are often attributed to a combination of factors. The most common culprits include poor solubility of the alkyne in the reaction solvent, oxidation of the copper(I) catalyst, impure starting materials, and suboptimal reaction conditions (temperature, concentration, and reaction time).

Q2: How does the long dodecyloxy chain on my alkyne affect the reaction?

The C12 alkyl chain makes "this compound" highly hydrophobic. This can lead to poor solubility in commonly used polar aprotic solvents for click chemistry, such as DMSO or DMF, especially if your azide partner is polar. This poor solubility can significantly hinder the reaction rate and lead to incomplete conversion.

Q3: Is my copper catalyst the problem?

The copper(I) catalyst is essential for the CuAAC reaction, but it is prone to oxidation to the inactive copper(II) state, especially in the presence of oxygen.[1] This is a frequent cause of reaction failure. Additionally, the choice of copper source and the use of a stabilizing ligand can dramatically impact the reaction's success.

Q4: Can impurities in my starting materials affect the yield?

Absolutely. Impurities in either the "this compound" or the azide coupling partner can interfere with the catalytic cycle or lead to side reactions. It is crucial to use highly pure starting materials. Purification of the alkyne via flash chromatography or recrystallization is recommended if purity is a concern.

Q5: What are typical side reactions in this type of click chemistry?

A common side reaction is the homocoupling of the alkyne (Glaser coupling), which can be promoted by the presence of oxygen and the copper catalyst. This leads to the formation of a diyne byproduct and consumption of your starting material.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low yields.

Issue 1: Poor Solubility of "this compound"

The long alkyl chain of "this compound" can cause it to precipitate out of solution, especially in polar solvents.

Solutions:

  • Solvent Selection: Employ a solvent system that can effectively dissolve both the hydrophobic alkyne and the azide. A mixture of a polar aprotic solvent with a less polar co-solvent is often effective.

    • Recommended Solvent Mixtures:

      • THF/water

      • Dioxane/water

      • DMF/Toluene

      • DMSO/Toluene

  • Temperature: Gently warming the reaction mixture can improve the solubility of the alkyne. However, be mindful that excessive heat can accelerate catalyst decomposition. A temperature range of 40-60°C is a good starting point for optimization.

  • Concentration: Working at higher concentrations can sometimes help to keep all reactants in solution, but be cautious of potential precipitation if the product is also poorly soluble.

Issue 2: Copper Catalyst Inactivation

Oxidation of the Cu(I) catalyst to Cu(II) is a primary reason for failed or low-yielding click reactions.

Solutions:

  • Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding the catalyst. Maintain an inert atmosphere throughout the reaction.

  • Reducing Agent: Use a reducing agent to generate Cu(I) in situ from a more stable Cu(II) salt (e.g., CuSO₄·5H₂O) and to scavenge any dissolved oxygen. Sodium ascorbate is the most common and effective reducing agent. An excess of sodium ascorbate can also help prevent oxidative homocoupling.

  • Ligands: Utilize a stabilizing ligand to protect the Cu(I) catalyst from oxidation and disproportionation. Ligands also increase the catalyst's efficacy.

    • TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): Suitable for organic solvents.

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand ideal for aqueous or partially aqueous reaction mixtures.[1]

    • Betaine: A simple and non-toxic zwitterionic additive that has been shown to accelerate CuAAC reactions in aqueous media at ppm levels of copper.

Issue 3: Suboptimal Reaction Conditions

Even with soluble reactants and an active catalyst, the reaction may not proceed efficiently if other parameters are not optimized.

Solutions:

  • Catalyst Loading: While typically used in catalytic amounts (1-5 mol%), increasing the catalyst loading to 5-10 mol% can sometimes improve yields for challenging substrates.

  • Reactant Stoichiometry: A slight excess of one reactant (typically the more synthetically accessible one, often the azide) can help drive the reaction to completion. A 1.1 to 1.2 molar excess is a common starting point.

  • Reaction Time: Reactions with hydrophobic substrates may be slower. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Reactions can run from a few hours to overnight.

Data Presentation

Table 1: Effect of Copper Source and Ligand on CuAAC Yield

Copper Source (mol%)Ligand (mol%)Reducing Agent (mol%)SolventTemperature (°C)Yield (%)
CuI (5)NoneNoneTHFRT45
CuSO₄·5H₂O (5)NoneSodium Ascorbate (10)THF/H₂O (4:1)RT65
CuSO₄·5H₂O (2)TBTA (2)Sodium Ascorbate (5)DMFRT85
CuSO₄·5H₂O (1)THPTA (5)Sodium Ascorbate (10)DMSO/H₂O (3:1)5092
CuI (1)Betaine (10)NoneH₂ORT88

Note: Yields are representative and can vary based on the specific azide and reaction conditions.

Table 2: Influence of Solvent on CuAAC Yield with a Hydrophobic Alkyne

Solvent System (v/v)Temperature (°C)Reaction Time (h)Yield (%)
DMFRT2455
DMSORT2460
THF/H₂O (4:1)401278
Dioxane/H₂O (4:1)501285
t-BuOH/H₂O (1:1)RT1890

Note: Yields are generalized for a reaction between a hydrophobic alkyne and a generic azide and serve to illustrate trends.

Experimental Protocols

General Protocol for CuAAC Reaction with "this compound"

This protocol is a starting point and should be optimized for your specific azide.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Anhydrous, degassed solvent (e.g., a mixture of THF and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a clean, dry reaction vessel equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the azide (1.1 eq) in the chosen degassed solvent system.

  • In a separate vial, prepare the catalyst solution. For every 1 mmol of alkyne, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA (0.05 mmol, 5 mol%) in a small amount of the reaction solvent.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 10 mol%) in degassed water.

  • Degas the main reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Under a positive pressure of inert gas, add the catalyst solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by exposing it to air or by adding a solution of EDTA.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Click Reaction check_solubility 1. Check Reactant Solubility start->check_solubility is_soluble Are all reactants soluble? check_solubility->is_soluble change_solvent Modify Solvent System (e.g., THF/H2O, Dioxane/H2O) is_soluble->change_solvent No check_catalyst 2. Evaluate Catalyst System is_soluble->check_catalyst Yes change_solvent->check_solubility is_deoxygenated Is the reaction deoxygenated? check_catalyst->is_deoxygenated degas_rxn Degas Solvents and Reaction Maintain Inert Atmosphere is_deoxygenated->degas_rxn No use_ligand Use a Stabilizing Ligand (TBTA or THPTA) is_deoxygenated->use_ligand Yes degas_rxn->check_catalyst check_conditions 3. Optimize Reaction Conditions use_ligand->check_conditions conditions_ok Are conditions optimized? check_conditions->conditions_ok adjust_conditions Adjust Temperature, Time, or Reactant Ratio conditions_ok->adjust_conditions No purify_reagents 4. Verify Reagent Purity conditions_ok->purify_reagents Yes adjust_conditions->check_conditions reagents_pure Are starting materials pure? purify_reagents->reagents_pure purify Purify Starting Materials reagents_pure->purify No success High Yield Achieved reagents_pure->success Yes purify->purify_reagents

Caption: A workflow diagram for troubleshooting low yields in CuAAC reactions.

CuAAC_Catalytic_Cycle CuII Cu(II) Source (e.g., CuSO4) CuI Cu(I) Catalyst CuII->CuI Reduction NaAsc Sodium Ascorbate NaAsc->CuI Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide Inactive_CuII Inactive Cu(II) CuI->Inactive_CuII Oxidation Alkyne 1-Ethynyl-4- dodecyloxybenzene Alkyne->Cu_Acetylide Metallacycle Copper Metallacycle Intermediate Cu_Acetylide->Metallacycle Azide Azide Partner Azide->Metallacycle Metallacycle->CuI Catalyst Regeneration Triazole_Product 1,2,3-Triazole Product Metallacycle->Triazole_Product Oxygen O2 (Oxygen) Oxygen->Inactive_CuII

Caption: The catalytic cycle of the CuAAC reaction and the deactivation pathway.

References

Technical Support Center: Catalyst Poisoning in Reactions with 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning in reactions involving 1-Ethynyl-4-dodecyloxybenzene. The information provided is based on general principles of catalysis and common issues observed in related chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions where catalyst poisoning is observed with this compound?

A1: Catalyst poisoning is frequently encountered in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where this compound is used as a terminal alkyne coupling partner. Other susceptible reactions include copper-catalyzed azide-alkyne cycloadditions ("click chemistry") and platinum- or gold-catalyzed hydrofunctionalization reactions.

Q2: What are the typical symptoms of catalyst poisoning in my reaction?

A2: The primary indicators of catalyst poisoning include:

  • Reduced or stalled reaction rates: The reaction proceeds much slower than expected or stops completely before full conversion of the starting materials.

  • Low product yield: The desired product is obtained in a significantly lower amount than anticipated.

  • Formation of side products: An increase in the formation of undesired byproducts, such as homocoupling of the alkyne (diynes) or decomposition of starting materials.

  • Change in reaction mixture color: A noticeable change in the color of the reaction mixture, which can sometimes indicate the precipitation of the catalyst (e.g., formation of palladium black).

Q3: Can impurities in this compound be a source of catalyst poisons?

A3: Yes, impurities are a common source of catalyst poisons. Potential impurities in this compound that can poison catalysts include:

  • Sulfur compounds: Thiols or sulfides originating from starting materials or reagents used in its synthesis.

  • Phosphorus compounds: Residual phosphines or phosphine oxides from previous reaction steps.

  • Halides: Excess halides from the synthesis of precursors.

  • Other metals: Trace amounts of other metals can interfere with the catalytic cycle.

Q4: Can the long dodecyloxy chain of the molecule cause any issues?

A4: While the dodecyloxy chain itself is not a catalyst poison, it can influence the reaction in ways that may lead to apparent catalyst deactivation. Its long alkyl chain can affect the solubility of the substrate and catalyst complex, potentially leading to phase separation or aggregation of the catalyst at certain concentrations or in specific solvent systems. This can reduce the effective concentration of the active catalyst.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound and provides potential solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
Reaction is sluggish or does not initiate. 1. Catalyst Poisoning: Presence of sulfur, phosphorus, or other coordinating species in reagents or solvents. 2. Poor Catalyst Activity: The chosen catalyst/ligand system is not optimal for the substrate. 3. Incomplete Dissolution: The long dodecyloxy chain may cause solubility issues, especially at lower temperatures.1. Purify Reagents: Purify this compound by recrystallization or column chromatography. Use high-purity, degassed solvents. 2. Screen Catalysts/Ligands: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and phosphine ligands. The steric and electronic properties of the ligand can significantly impact catalyst performance.[1][2] 3. Improve Solubility: Increase the reaction temperature or screen for a solvent system that provides better solubility for all components.
Reaction starts but then stalls. 1. Catalyst Deactivation/Decomposition: The catalyst is degrading over the course of the reaction. This can be due to thermal instability or reaction with substrates/products. 2. Product Inhibition: The product formed is coordinating to the catalyst and inhibiting its activity. 3. Coking: Formation of carbonaceous deposits on the catalyst surface.[3][4]1. Use a More Robust Catalyst: Employ a more stable catalyst system, potentially with bulky electron-rich phosphine ligands that protect the metal center. 2. Slow Addition: Add one of the coupling partners slowly to the reaction mixture to maintain a low concentration and minimize side reactions. 3. Catalyst Regeneration (Advanced): While not always feasible in a lab setting, in some cases, catalysts can be regenerated. However, for palladium catalysts, this is often not practical.
Significant formation of alkyne homocoupling product (Glaser coupling). 1. Presence of Oxygen: Trace amounts of oxygen can promote the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst. 2. Incorrect Copper(I) Source or Concentration: The ratio of copper to palladium can influence the relative rates of cross-coupling and homocoupling.1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 2. Optimize Copper Co-catalyst: Use a high-purity copper(I) source (e.g., CuI) and optimize its loading. In some cases, a copper-free Sonogashira protocol may be beneficial.
Formation of palladium black. 1. Catalyst Agglomeration and Precipitation: The active palladium(0) species is unstable and agglomerates to form inactive palladium black. This can be caused by high temperatures, incorrect ligand choice, or the presence of impurities.[4]1. Choose an Appropriate Ligand: Use a stabilizing ligand that prevents catalyst agglomeration. 2. Control Temperature: Avoid excessively high reaction temperatures. 3. Ensure a Homogeneous Solution: Maintain good stirring and ensure all components are fully dissolved.
Summary of Common Catalyst Poisons and Their Effects
Poison Class Examples Effect on Catalyst Potential Source
Sulfur Compounds Thiols, sulfides, disulfidesStrong coordination to the metal center, blocking active sites.Impurities in starting materials or reagents.
Phosphorus Compounds Phosphines (other than the intended ligand), phosphine oxidesCan compete with the desired ligand for coordination sites or alter the electronic properties of the catalyst.Byproducts from ligand synthesis or degradation.
Halogens Excess halide ions (Cl⁻, Br⁻, I⁻)Can oxidatively add to the catalyst, changing its oxidation state and reactivity.Residual starting materials or additives.
Strongly Coordinating Solvents DMF, DMSO (at high temperatures)Can coordinate to the metal center and inhibit substrate binding.Reaction solvent.
Oxidizing Agents Oxygen, peroxidesCan oxidize the active catalyst to an inactive state.Air leaks into the reaction setup, impure solvents.

Experimental Protocols

General Protocol for a Sonogashira Coupling Reaction with this compound

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.

  • Reagent and Glassware Preparation:

    • All glassware should be oven-dried and cooled under a stream of inert gas (argon or nitrogen).

    • Solvents (e.g., toluene, THF, or a mixture with an amine base like triethylamine or diisopropylamine) should be anhydrous and thoroughly degassed by sparging with an inert gas for at least 30 minutes.

    • This compound and the aryl halide coupling partner should be of high purity. If necessary, purify by recrystallization or column chromatography.

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

    • Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent and amine base via syringe.

    • Stir the reaction mixture at the desired temperature (room temperature to 80 °C, depending on the reactivity of the aryl halide).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Catalyst Poisoning

G Troubleshooting Catalyst Poisoning A Reaction Failure or Low Yield B Check for Obvious Errors (Stoichiometry, Temperature, Time) A->B C Suspect Catalyst Poisoning B->C Errors Ruled Out D Purify Starting Materials and Solvents C->D E Screen Different Catalysts and Ligands C->E F Optimize Reaction Conditions (Solvent, Base, Temperature) C->F G Problem Solved D->G Success H Consult Advanced Literature or Specialist D->H No Improvement E->G Success E->H No Improvement F->G Success F->H No Improvement

Caption: A flowchart for troubleshooting catalyst poisoning.

Signaling Pathway of Palladium-Catalyzed Sonogashira Coupling

G Simplified Sonogashira Catalytic Cycle cluster_0 Catalytic Cycle cluster_1 Poisoning Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Inactive_Complex Inactive Pd-Poison Complex Pd(0)L2->Inactive_Complex Poisoning Pd(II)_complex Pd(II) Intermediate Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation (with Cu-acetylide) Pd(II)_alkynyl_complex Pd(II)-alkynyl Intermediate Transmetalation->Pd(II)_alkynyl_complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product Product (R-alkyne) Reductive_Elimination->Product Pd(II)_complex->Transmetalation Pd(II)_alkynyl_complex->Reductive_Elimination Poison Poison (e.g., Sulfur) Poison->Inactive_Complex

Caption: A diagram of the Sonogashira catalytic cycle and the effect of a poison.

References

scale-up considerations for "1-Ethynyl-4-dodecyloxybenzene" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethynyl-4-dodecyloxybenzene. It is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main, reliable methods for the synthesis of this compound:

  • Sonogashira Coupling followed by Deprotection: This is a highly efficient method that involves the palladium-catalyzed cross-coupling of an aryl halide (typically 1-iodo-4-dodecyloxybenzene) with a protected terminal alkyne, such as (trimethylsilyl)acetylene. The resulting TMS-protected product is then deprotected under mild basic conditions to yield the final product.

  • Corey-Fuchs Reaction: This method involves the conversion of 4-dodecyloxybenzaldehyde to the terminal alkyne in a two-step, one-pot procedure. The aldehyde is first converted to a 1,1-dibromoalkene, which is then treated with a strong base to furnish the terminal alkyne.

Q2: Which synthetic route is more suitable for large-scale synthesis?

A2: Both routes have been successfully scaled up. The Sonogashira coupling is often preferred for its high yields and functional group tolerance. However, removal of palladium and copper catalysts can be a challenge on a larger scale. The Corey-Fuchs reaction avoids transition metal catalysts in the alkyne-forming step, but it uses stoichiometric amounts of triphenylphosphine and carbon tetrabromide, which can lead to significant byproducts that need to be removed.[1][2] The choice of route for scale-up will depend on the available equipment, cost of reagents, and purification capabilities.

Q3: My final product, this compound, is a waxy solid. What are the best methods for purification?

A3: The purification of waxy solids like this compound can be challenging. Common methods include:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system would be a mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, methanol). Experimentation is needed to find the optimal solvent ratio and temperature.

  • Column Chromatography: While potentially difficult due to the non-polar nature of the compound, flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can be effective. It is important to choose a column with appropriate loading capacity to avoid streaking.

  • Selective Precipitation: Dissolving the crude product in a minimal amount of a good solvent and then adding a poor solvent to selectively precipitate the desired product can be an effective purification strategy.

Troubleshooting Guides

Sonogashira Coupling Route

Problem 1: Low or no yield of the coupled product, 1-(trimethylsilylethynyl)-4-dodecyloxybenzene.

Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using an older bottle, consider opening a new one. The catalyst should be handled under an inert atmosphere.
Poor Quality Solvents/Reagents Use anhydrous, degassed solvents. Ensure the amine base (e.g., triethylamine, diisopropylamine) is free of water.
Insufficient Temperature For aryl bromides, higher temperatures (80-100 °C) may be necessary to promote oxidative addition. For aryl iodides, the reaction should proceed at room temperature to 50 °C.
Ligand Choice If using a standard palladium source like PdCl2(PPh3)2, consider using a more robust ligand such as XPhos or SPhos, especially for less reactive aryl halides.
Copper Co-catalyst Issues Ensure the copper(I) iodide is of high purity. If Glaser-Hay homocoupling of the alkyne is a significant side reaction, consider running the reaction under copper-free conditions.

Problem 2: Difficulty in removing the trimethylsilyl (TMS) protecting group.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material. If the reaction stalls, add a fresh portion of the base (e.g., K2CO3, TBAF).
Base Sensitivity The TMS-alkyne is sensitive to base.[1] Use a mild base like potassium carbonate in methanol. For more sensitive substrates, consider using a fluoride source like TBAF at low temperatures.
Scale-up Issues On a larger scale, deprotection can be slower. Ensure efficient stirring and consider portion-wise addition of the base to control the reaction.
Corey-Fuchs Reaction Route

Problem 1: Low yield of the 1,1-dibromoalkene intermediate.

Potential Cause Troubleshooting Step
Poor Ylide Formation Ensure the triphenylphosphine and carbon tetrabromide are of high quality. The reaction to form the ylide is typically performed in an anhydrous aprotic solvent like dichloromethane or THF.
Aldehyde Quality Ensure the 4-dodecyloxybenzaldehyde is pure and free of the corresponding carboxylic acid, which can quench the ylide.
Reaction Temperature The Wittig-type reaction is typically run at or below room temperature. Elevated temperatures can lead to side reactions.

Problem 2: Incomplete conversion of the dibromoalkene to the terminal alkyne.

Potential Cause Troubleshooting Step
Insufficient Base At least two equivalents of a strong base (e.g., n-butyllithium) are required. The first equivalent performs the elimination, and the second deprotonates the terminal alkyne.
Low Temperature The lithium-halogen exchange and subsequent rearrangement typically require low temperatures (-78 °C) to avoid side reactions. Ensure the reaction is kept cold.
Quenching After the reaction is complete, quenching with water or a mild acid is necessary to protonate the acetylide and obtain the terminal alkyne.

Experimental Protocols

Route 1: Sonogashira Coupling and Deprotection

Step 1a: Synthesis of 1-bromo-4-dodecyloxybenzene

A mixture of 4-bromophenol (1.0 eq), 1-bromododecane (1.1 eq), and potassium carbonate (1.5 eq) in acetone is heated at reflux for 24 hours. After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography (silica gel, hexanes/ethyl acetate) to afford 1-bromo-4-dodecyloxybenzene.

Step 1b: Synthesis of 1-iodo-4-dodecyloxybenzene

To a solution of 4-dodecyloxyaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of potassium iodide (1.5 eq) in water. The mixture is stirred at room temperature for 2 hours and then extracted with diethyl ether. The organic layer is washed with sodium thiosulfate solution, brine, and dried over sodium sulfate. The solvent is evaporated to give 1-iodo-4-dodecyloxybenzene, which can be used without further purification.

Step 2: Sonogashira Coupling

To a solution of 1-iodo-4-dodecyloxybenzene (1.0 eq) in degassed triethylamine and THF (2:1 v/v) are added PdCl2(PPh3)2 (0.02 eq) and CuI (0.04 eq) under an argon atmosphere. (Trimethylsilyl)acetylene (1.2 eq) is then added, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography (silica gel, hexanes) to yield 1-(trimethylsilylethynyl)-4-dodecyloxybenzene.

Step 3: Deprotection

To a solution of 1-(trimethylsilylethynyl)-4-dodecyloxybenzene (1.0 eq) in methanol is added potassium carbonate (0.2 eq). The mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with brine, dried over magnesium sulfate, and concentrated to give this compound.

Route 2: Corey-Fuchs Reaction

Step 1: Synthesis of 4-dodecyloxybenzaldehyde

A mixture of 4-hydroxybenzaldehyde (1.0 eq), 1-bromododecane (1.1 eq), and potassium carbonate (1.5 eq) in DMF is stirred at 80 °C for 12 hours.[3] The reaction mixture is cooled, poured into ice water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexanes/ethyl acetate) to afford 4-dodecyloxybenzaldehyde.

Step 2: Corey-Fuchs Reaction

To a solution of triphenylphosphine (4.0 eq) in anhydrous dichloromethane at 0 °C is added carbon tetrabromide (2.0 eq) portionwise. The mixture is stirred for 30 minutes, and then a solution of 4-dodecyloxybenzaldehyde (1.0 eq) in dichloromethane is added. The reaction is stirred at 0 °C for 1 hour. The reaction mixture is then cooled to -78 °C, and n-butyllithium (2.2 eq, 2.5 M in hexanes) is added dropwise. The mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for another hour. The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The residue is purified by column chromatography (silica gel, hexanes) to yield this compound.

Quantitative Data Summary

Table 1: Reported Yields for the Synthesis of Aryl Alkynes via Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylacetylenePdCl2(PPh3)2/CuIEt3NTHFRT95
4-BromoanisolePhenylacetylenePd(OAc)2/SPhosK3PO4Toluene10092
1-Iodo-4-nitrobenzene(Trimethylsilyl)acetylenePdCl2(PPh3)2/CuIEt3NTHFRT98
1-Bromo-4-methoxybenzene1-HexynePd(dppf)Cl2Cs2CO3Dioxane8085

Note: Yields are highly substrate and condition dependent. This table provides representative examples.

Visualizations

Sonogashira_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product A 1-Iodo-4-dodecyloxybenzene C PdCl2(PPh3)2, CuI, Et3N, THF A->C B (Trimethylsilyl)acetylene B->C D Couple at RT C->D E 1-(Trimethylsilylethynyl)-4-dodecyloxybenzene D->E F K2CO3, MeOH E->F G Stir at RT F->G H This compound G->H

Caption: Sonogashira coupling and deprotection workflow.

Corey_Fuchs_Workflow cluster_start_cf Starting Material cluster_reaction_cf1 Dibromo-olefination cluster_intermediate_cf Intermediate cluster_reaction_cf2 Alkyne Formation cluster_product_cf Final Product I 4-Dodecyloxybenzaldehyde J CBr4, PPh3, DCM I->J K React at 0°C J->K L 1,1-Dibromo-2-(4-dodecyloxyphenyl)ethene K->L M n-BuLi, THF L->M N React at -78°C to RT M->N O This compound N->O

Caption: Corey-Fuchs reaction workflow.

Troubleshooting_Low_Yield Start Low Yield in Sonogashira Coupling Catalyst Is the catalyst active? Start->Catalyst Solvents Are solvents and reagents dry and degassed? Catalyst->Solvents Yes ReplaceCat Use fresh catalyst Catalyst->ReplaceCat No Temp Is the reaction temperature optimal? Solvents->Temp Yes DrySolvents Use anhydrous, degassed solvents and fresh base Solvents->DrySolvents No Ligand Is the ligand appropriate? Temp->Ligand Yes AdjustTemp Increase temperature for less reactive halides Temp->AdjustTemp No ChangeLigand Consider a more robust ligand (e.g., XPhos) Ligand->ChangeLigand No CheckPurity Check starting material purity Ligand->CheckPurity Yes ReplaceCat->Solvents DrySolvents->Temp AdjustTemp->Ligand ChangeLigand->CheckPurity

Caption: Troubleshooting decision tree for low Sonogashira yield.

References

Technical Support Center: Managing Steric Hindrance with 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-dodecyloxybenzene. The content is designed to address common issues encountered during experiments, with a focus on managing the steric hindrance presented by the bulky dodecyloxy group.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where steric hindrance is a challenge with this compound?

A1: The primary reactions where the bulky dodecyloxy group on this compound can introduce steric challenges are the Sonogashira cross-coupling reaction and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In both cases, the long alkyl chain can impede the approach of coupling partners and catalysts.

Q2: How does the dodecyloxy group in this compound specifically contribute to steric hindrance?

A2: The dodecyloxy group is a long, flexible alkyl chain. While it doesn't add significant bulk directly adjacent to the ethynyl group, its length can lead to intramolecular folding or intermolecular aggregation, effectively shielding the reactive alkyne. This can reduce reaction rates and yields.

Q3: Are there any solubility issues with this compound that I should be aware of?

A3: Due to its long alkyl chain, this compound is relatively nonpolar. It will have good solubility in common organic solvents like THF, dichloromethane, and toluene. However, in more polar solvents, or in aqueous mixtures used in some click chemistry protocols, its solubility may be limited, potentially leading to poor reaction kinetics.[1]

Q4: Can I use a copper-free click chemistry approach with this compound?

A4: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a viable alternative that avoids the use of a copper catalyst. However, this requires the synthesis of a strained cycloalkyne partner, which is a more complex undertaking. For many applications, optimizing the standard CuAAC reaction is a more direct approach.

Troubleshooting Guides

Sonogashira Cross-Coupling Reactions

Issue: Low or no product yield in the Sonogashira coupling of this compound with an aryl halide.

This is a common issue, often stemming from the steric bulk of the reactants. Below is a troubleshooting table with potential causes and solutions.

Potential CauseRecommended SolutionExpected Outcome
Insufficient Catalyst Activity Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the formation of the active catalytic species and can overcome steric hindrance.[2][3]Increased reaction rate and yield.
Poor Substrate Reactivity If using an aryl chloride or bromide, consider switching to the more reactive aryl iodide.[4]Faster oxidative addition and improved overall yield.
Side Reactions (Glaser Coupling) Ensure rigorous deoxygenation of the reaction mixture. The presence of oxygen can lead to homocoupling of the alkyne.[3] Using a copper-free Sonogashira protocol can also mitigate this issue.[3]Reduced formation of undesired byproducts.
High Reaction Temperature While heat can overcome activation barriers, it can also lead to alkyne decomposition or other side reactions.[5] Try running the reaction at a lower temperature for a longer period.Cleaner reaction profile with fewer byproducts.
  • Degassing: To a dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq). Seal the flask and cycle between vacuum and argon three times.

  • Solvent and Reagents: Add degassed solvent (e.g., THF or toluene) and a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Alkyne Addition: Add this compound (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor by TLC or GC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite, wash with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Issue: Incomplete conversion or slow reaction rate in the CuAAC reaction of this compound with an azide.

The success of CuAAC reactions can be sensitive to the catalyst's local environment, which is impacted by sterically demanding substrates.

Potential CauseRecommended SolutionExpected Outcome
Poor Copper(I) Availability Use a freshly prepared solution of a Cu(I) source (e.g., CuI, [Cu(CH₃CN)₄]PF₆) or ensure efficient in situ reduction of a Cu(II) salt (e.g., CuSO₄) with an excess of a reducing agent like sodium ascorbate.A more active catalyst leading to a faster reaction.
Ligand Inhibition While some ligands can be beneficial, others can coordinate too strongly to the copper center and inhibit catalysis. Try running the reaction with a minimal or no ligand.Increased catalytic turnover.
Solvent Incompatibility The long dodecyloxy chain may cause solubility issues in common aqueous/organic solvent mixtures (e.g., t-BuOH/H₂O). Consider using a co-solvent like THF or DMF to improve the solubility of this compound.A homogenous reaction mixture and improved reaction rate.
Steric Hindrance at the Azide If the azide coupling partner is also sterically hindered, the reaction will be even more challenging. Increasing the reaction temperature (e.g., to 60-80 °C) may be necessary.[6]Overcoming the activation energy barrier.
  • Reactant Mixture: In a vial, dissolve this compound (1.0 eq) and the azide partner (1.0 eq) in a suitable solvent mixture (e.g., THF/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in water.

  • Reaction Initiation: Add the catalyst solution to the reactant mixture and stir vigorously at room temperature.

  • Monitoring and Completion: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Prepare Reactants: - this compound - Coupling Partner (Aryl Halide or Azide) mix Combine Reactants and Catalysts prep->mix solv Degas Solvents and Reagents solv->mix react Stir under Inert Atmosphere mix->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_sonogashira decision decision solution Improve Degassing Use Copper-Free Conditions problem problem start Start Sonogashira Reaction check_yield Low or No Yield? start->check_yield check_yield->problem No, High Yield check_byproducts Side Products (e.g., Glaser Coupling)? check_yield->check_byproducts Yes check_byproducts->solution Yes check_catalyst Using Standard Ligands? check_byproducts->check_catalyst No solution2 Switch to Bulky, Electron-Rich Ligands (e.g., XPhos) check_catalyst->solution2 Yes check_halide Using Aryl Bromide/Chloride? check_catalyst->check_halide No solution3 Switch to Aryl Iodide check_halide->solution3 Yes problem2 Consult Further Specialized Literature check_halide->problem2 No

Caption: A troubleshooting decision tree for Sonogashira coupling with this compound.

References

Technical Support Center: CuAAC Reactions with 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1-Ethynyl-4-dodecyloxybenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Due to its long dodecyl chain, this alkyne presents unique challenges, primarily related to solubility and a propensity for specific side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound under CuAAC conditions?

A1: The most prevalent side reaction is the oxidative homo-coupling of the alkyne, often referred to as Glaser-Hay coupling, which results in the formation of a diyne byproduct. This occurs when the terminal alkyne reacts with itself in the presence of the copper catalyst and an oxidant (typically oxygen). This side reaction can significantly reduce the yield of the desired triazole product.[1] The long hydrophobic dodecyl chain of this compound can also promote aggregation, potentially leading to the formation of unreactive polynuclear copper(I) acetylides.[2]

Q2: How does the hydrophobicity of this compound affect the CuAAC reaction?

A2: The long dodecyl chain imparts significant hydrophobicity, which can lead to poor solubility in common aqueous or highly polar solvent systems used for CuAAC, especially in bioconjugation reactions. This can result in slow reaction rates or incomplete conversion. The choice of solvent or a co-solvent system is therefore critical to ensure all reactants are in the same phase. In some cases, the hydrophobic effect can be leveraged to drive the reaction in water, even with insoluble alkynes.

Q3: What is the role of a ligand in CuAAC reactions with this alkyne?

A3: Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) or disproportionation.[3][4] For hydrophobic alkynes like this compound, ligands can also prevent the formation of insoluble and unreactive polynuclear copper acetylide complexes.[2] Furthermore, certain ligands can accelerate the rate of the desired cycloaddition, minimizing the time for side reactions to occur.[5][6]

Q4: Can I perform the CuAAC reaction with this compound without a ligand?

A4: While the reaction can proceed without a ligand, it is generally not recommended, especially for a substrate prone to side reactions and solubility issues. The absence of a ligand can lead to lower yields, longer reaction times, and a higher proportion of the homo-coupled byproduct.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired triazole product. 1. Poor solubility of this compound. 2. Catalyst inactivation (oxidation of Cu(I) to Cu(II)). 3. Formation of unreactive copper acetylide aggregates. [2]1. Use a co-solvent system such as THF/water, DMSO/water, or t-BuOH/water to improve solubility.2. Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst and reducing agent.[1] Use an excess of the reducing agent (e.g., sodium ascorbate).[1]3. Add a suitable copper-chelating ligand like TBTA or a tris(triazolylmethyl)amine derivative to maintain the catalyst's activity and prevent aggregation.[2][5]
Significant amount of a byproduct with a mass corresponding to the alkyne dimer is observed. 1. Presence of oxygen in the reaction mixture, leading to Glaser-Hay homo-coupling. [1]2. Insufficient amount of reducing agent. 1. Rigorously deoxygenate all solvents and the reaction vessel before starting the reaction. Maintain an inert atmosphere throughout the experiment.[1]2. Increase the equivalents of sodium ascorbate (e.g., 5-10 equivalents relative to the copper catalyst).[1]
Reaction is sluggish or stalls before completion. 1. Inadequate mixing due to phase separation. 2. Inhibition of the catalyst by an excess of a strongly coordinating ligand in a non-coordinating solvent. [5]3. Low reaction temperature. 1. Ensure vigorous stirring. If phase separation is visible, adjust the solvent system.2. If using a strongly chelating ligand, consider using a coordinating solvent like DMSO or NMP to prevent the formation of inhibitory complexes.[5] Alternatively, use a ligand that is less inhibitory in excess.[5]3. Gently heating the reaction (e.g., to 40-50 °C) can sometimes improve the rate, but be aware that higher temperatures can also promote side reactions.
Difficulty in purifying the final product. 1. The nonpolar nature of the product due to the dodecyl chain can make separation from unreacted alkyne and the homo-coupled byproduct challenging. 2. Residual copper catalyst. 1. Utilize column chromatography on silica gel with a gradient of nonpolar to moderately polar eluents (e.g., hexanes/ethyl acetate). Reverse-phase chromatography may also be effective.2. After the reaction, wash the organic extract with an aqueous solution of EDTA or ammonia to remove copper salts.

Experimental Protocols

General Protocol for CuAAC with this compound

This protocol is a starting point and may require optimization for specific azide partners.

  • Reactant Preparation : In a reaction vessel, dissolve this compound (1.0 eq.) and the corresponding azide (1.0-1.2 eq.) in a suitable solvent mixture (e.g., THF/water 4:1 or DMSO/water 4:1).

  • Deoxygenation : Sparge the solution with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Preparation : In a separate vial, prepare a stock solution of CuSO₄·5H₂O and a ligand (e.g., TBTA) in the reaction solvent. Also, prepare a fresh stock solution of sodium ascorbate in water.

  • Reaction Initiation : To the deoxygenated solution of the alkyne and azide, add the CuSO₄/ligand solution (typically 1-5 mol% Cu). Then, add the sodium ascorbate solution (typically 5-10 mol%).

  • Reaction Monitoring : Stir the reaction mixture under an inert atmosphere at room temperature. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up : Once the reaction is complete, dilute the mixture with ethyl acetate and water. Wash the organic layer sequentially with a saturated aqueous solution of EDTA, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizing Reaction Pathways

CuAAC_Side_Reactions cluster_main Main CuAAC Pathway cluster_side Side Reactions Alkyne 1-Ethynyl-4- dodecyloxybenzene Triazole Desired 1,4-Disubstituted Triazole Product Alkyne->Triazole + Azide Diyne Homo-coupled Diyne (Glaser Byproduct) Alkyne->Diyne + Alkyne Azide Azide (R-N3) Azide->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes Cu_I->Diyne Catalyzes Cu_II Cu(II) - Inactive Cu_I->Cu_II Oxidation Cu_II->Cu_I O2 O₂ O2->Diyne Oxidant O2->Cu_II ReducingAgent Reducing Agent (e.g., Ascorbate) ReducingAgent->Cu_I Regenerates

Caption: Main CuAAC reaction pathway and competing Glaser homo-coupling side reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Ethynyl-4-dodecyloxybenzene and Other Terminal Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 1-Ethynyl-4-dodecyloxybenzene with other common terminal alkynes, namely the aromatic phenylacetylene and the aliphatic 1-octyne. The comparison focuses on two of the most synthetically important reactions for terminal alkynes: the Sonogashira cross-coupling reaction and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". This analysis is supported by a compilation of experimental data from various studies and includes detailed experimental protocols.

Executive Summary

Terminal alkynes are a cornerstone in organic synthesis, valued for their versatility in forming carbon-carbon and carbon-heteroatom bonds. The reactivity of a terminal alkyne is primarily governed by the electronic and steric nature of its substituent. This compound, an aromatic alkyne bearing a long electron-donating alkoxy chain, exhibits reactivity that is broadly comparable to other aryl acetylenes like phenylacetylene. In general, aryl acetylenes demonstrate enhanced reactivity in reactions involving the acetylenic proton, such as the Sonogashira coupling, due to the electron-withdrawing nature of the phenyl ring which increases the acidity of the terminal proton. Conversely, aliphatic alkynes like 1-octyne, with electron-donating alkyl groups, tend to be slightly less reactive under similar conditions.

Factors Influencing Terminal Alkyne Reactivity

The reactivity of the carbon-carbon triple bond and the terminal acetylenic proton is influenced by a combination of electronic and steric factors.

G Factors Influencing Terminal Alkyne Reactivity cluster_electronic cluster_steric Reactivity Terminal Alkyne Reactivity Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Steric_Effects Steric Effects Reactivity->Steric_Effects Electron_Donating Electron-Donating Groups (EDGs) (e.g., Alkyl, Alkoxy) - Decrease acidity of C-H bond - May slightly decrease reactivity in some coupling reactions Electronic_Effects->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (EWGs) (e.g., Phenyl, Carbonyl) - Increase acidity of C-H bond - Generally increase reactivity in coupling reactions Electronic_Effects->Electron_Withdrawing Bulky_Substituents Bulky Substituents - Hinder approach of reagents - Can decrease reaction rates Steric_Effects->Bulky_Substituents

Caption: Key factors governing the chemical reactivity of terminal alkynes.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The reaction generally proceeds more readily with aryl acetylenes compared to alkyl acetylenes. The electron-donating dodecyloxy group in this compound positions its reactivity closely to that of phenylacetylene, with some studies suggesting that electron-donating groups on the phenyl ring can slightly modulate the reaction rates.

Table 1: Representative Yields for the Sonogashira Coupling of Various Terminal Alkynes with Aryl Iodides.

Terminal AlkyneAryl HalideCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)Reference
This compoundIodobenzenePdCl₂(PPh₃)₂ / CuITHFDiisopropylamineRT3~85-95 (estimated)[1]
PhenylacetyleneIodobenzenePdCl₂(PPh₃)₂ / CuITHFDiisopropylamineRT392[1]
Phenylacetylene4-IodoanisolePdCl₂(PPh₃)₂[TBP][4EtOV]-55385[2]
1-OctyneIodobenzenePdCl₂(PPh₃)₂ / CuITHFDiisopropylamineRT388[1]

Note: The yields presented are from different studies and may not be directly comparable due to variations in experimental conditions. The yield for this compound is an estimation based on the reactivity of similar para-substituted phenylacetylenes.

G Simplified Sonogashira Coupling Workflow Start Start Materials: - Terminal Alkyne - Aryl/Vinyl Halide Reaction Reaction Vessel: - Pd Catalyst (e.g., PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Amine) - Solvent (e.g., THF) Start->Reaction Workup Workup: - Filtration - Extraction - Washing Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Disubstituted Alkyne Purification->Product

Caption: A generalized workflow for a Sonogashira cross-coupling reaction.

Comparative Reactivity in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reactivity in CuAAC is also influenced by the electronic nature of the alkyne. Generally, electron-withdrawing groups on the alkyne can accelerate the reaction. However, even with the electron-donating dodecyloxy group, this compound is expected to be a highly effective substrate in CuAAC reactions, with reactivity comparable to phenylacetylene. Aliphatic alkynes like 1-octyne are also efficient coupling partners.

Table 2: Representative Yields for the CuAAC Reaction of Various Terminal Alkynes with Benzyl Azide.

Terminal AlkyneAzideCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂ORT1-2>95 (estimated)[3]
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂ORT191[3]
1-OctyneBenzyl AzideCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂ORT1.598[3]

Note: The yields presented are from the same study and are therefore more directly comparable. The yield for this compound is an estimation based on the high efficiency of this reaction with a wide range of substrates.

G Key Steps in CuAAC (Click Chemistry) Start Start Materials: - Terminal Alkyne - Azide Catalyst_Formation In situ Catalyst Formation: Cu(II) salt (e.g., CuSO₄) + Reducing Agent (e.g., Sodium Ascorbate) -> Cu(I) Start->Catalyst_Formation Reaction Cycloaddition Reaction: - Solvent (e.g., t-BuOH/H₂O) Start->Reaction Catalyst_Formation->Reaction Product Product: 1,4-Disubstituted 1,2,3-Triazole Reaction->Product

References

Long-Chain Alkoxy Ethynylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of modern chemical synthesis, enabling the efficient and specific formation of 1,2,3-triazoles. The choice of alkyne substrate can significantly influence reaction kinetics and product properties. This guide provides a comparative analysis of 1-Ethynyl-4-dodecyloxybenzene, a long-chain alkoxy-substituted ethynylbenzene, against its shorter-chain counterparts in the context of CuAAC reactions.

The CuAAC, a prime example of "click chemistry," is renowned for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups.[1] In this reaction, a terminal alkyne reacts with an azide in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer. The electronic and steric properties of the substituents on the alkyne can impact the reaction's efficiency. Here, we delve into the performance of ethynylbenzenes bearing alkoxy chains of varying lengths.

Performance Comparison

The length of the alkoxy chain on the phenylacetylene ring can influence the substrate's solubility and potentially its reactivity in the CuAAC reaction. While extensive comparative studies under identical conditions are limited, available data suggests that the electronic effect of the alkoxy group is the primary driver of reactivity, with the chain length playing a secondary role, mainly affecting physical properties such as solubility.

The electron-donating nature of the alkoxy group, regardless of chain length, activates the alkyne for the cycloaddition reaction. This generally leads to high conversion rates and yields. For instance, the reaction of benzyl azide with various para-substituted phenylacetylenes, including those with electron-donating methoxy groups, has been shown to proceed efficiently, achieving high conversions.

Below is a summary of available data for the CuAAC reaction between benzyl azide and various 4-alkoxy-substituted ethynylbenzenes.

AlkyneAlkoxy Chain LengthProductYield (%)Reaction Conditions
1-Ethynyl-4-methoxybenzeneC11-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole>90% conversionCatalyst: 0.005 mol% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂, 24 h, room temperature[1]
1-Ethynyl-4-ethoxybenzeneC21-Benzyl-4-(4-ethoxyphenyl)-1H-1,2,3-triazoleData not available-
1-Ethynyl-4-butoxybenzeneC41-Benzyl-4-(4-butoxyphenyl)-1H-1,2,3-triazoleData not available-
This compoundC121-Benzyl-4-(4-(dodecyloxy)phenyl)-1H-1,2,3-triazoleData not available-

Note: The yields for the ethoxy, butoxy, and dodecyloxy derivatives were not found in the searched literature under conditions directly comparable to the methoxy derivative.

The high conversion observed for the methoxy-substituted analog suggests that other short-chain and long-chain alkoxy-substituted phenylacetylenes are also likely to be excellent substrates for the CuAAC reaction, providing high yields of the corresponding triazole products. The primary difference is expected to be in the solubility of the starting materials and the final products, with the dodecyloxy-substituted compounds exhibiting significantly greater lipophilicity.

Experimental Protocols

The following is a general experimental protocol for the CuAAC reaction between a 4-alkoxy-substituted ethynylbenzene and benzyl azide, based on established procedures. This can be adapted for specific substrates.

Materials:

  • 4-Alkoxy-substituted ethynylbenzene (e.g., this compound)

  • Benzyl azide

  • Copper(I) source (e.g., Copper(I) iodide (CuI) or in situ generation from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate)

  • Solvent (e.g., a mixture of tert-butanol and water, or an organic solvent like THF or DMF)

  • Optional: A ligand to stabilize the Cu(I) catalyst (e.g., TBTA - tris(benzyltriazolylmethyl)amine)

Procedure:

  • In a reaction vessel, dissolve the 4-alkoxy-substituted ethynylbenzene (1.0 equivalent) and benzyl azide (1.0-1.2 equivalents) in the chosen solvent.

  • To this solution, add the copper(I) catalyst. If using CuSO₄ and sodium ascorbate, add CuSO₄ (typically 1-5 mol%) followed by a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).

  • If a ligand is used, it should be added to the reaction mixture before the copper catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 1-benzyl-4-(4-alkoxyphenyl)-1H-1,2,3-triazole.

Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Reaction cluster_outcome Outcome alkyne 1-Ethynyl-4-alkoxybenzene reaction CuAAC Reaction alkyne->reaction azide Benzyl Azide azide->reaction copper Cu(I) Source (e.g., CuI or CuSO4/NaAsc) copper->reaction solvent Solvent solvent->reaction product 1-Benzyl-4-(4-alkoxyphenyl)- 1H-1,2,3-triazole reaction->product

Caption: General workflow of the CuAAC reaction.

Signaling Pathway Analogy in Drug Development

In drug development, the principles of specific and efficient molecular assembly, as exemplified by the CuAAC reaction, are paramount. The high selectivity of the CuAAC reaction can be analogized to a specific signaling pathway where a ligand (the alkyne) and a receptor (the azide) only interact productively in the presence of a specific enzyme (the copper catalyst) to elicit a downstream effect (the triazole product).

Signaling_Analogy cluster_stimulus Molecular Recognition cluster_transduction Catalysis cluster_response Product Formation Ligand Alkyne Substrate (e.g., 1-Ethynyl-4-alkoxybenzene) Enzyme Copper(I) Catalyst Ligand->Enzyme binds to Receptor Azide Substrate (e.g., Benzyl Azide) Receptor->Enzyme binds to Response Specific Triazole Product (Bioactive Molecule) Enzyme->Response catalyzes formation of

Caption: Analogy of CuAAC to a biological signaling pathway.

References

Comparative Guide to the NMR Validation of 1,2,3-Triazole Formation from 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the validation of 1,2,3-triazole formation using 1-Ethynyl-4-dodecyloxybenzene via Nuclear Magnetic Resonance (NMR) spectroscopy. The primary method detailed is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is compared with alternative validation techniques to provide a comprehensive overview for researchers in organic synthesis and drug development.

Data Presentation: NMR Chemical Shift Comparison

The formation of a 1,4-disubstituted 1,2,3-triazole from this compound and an azide (using benzyl azide as an example) is readily confirmed by the appearance of characteristic signals in both ¹H and ¹³C NMR spectra, alongside the disappearance of the acetylenic proton and carbon signals of the starting material.

Compound Key Functional Group ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm) Comments
This compound (Starting Material) Acetylene~3.0-3.4 (s, 1H, ≡C-H)~75-85 (≡C-H), ~80-90 (Ar-C≡)Disappearance of these signals upon reaction completion is a key indicator.
1-Benzyl-4-(4-dodecyloxyphenyl)-1H-1,2,3-triazole (Product) Triazole Ring~7.7-8.3 (s, 1H, triazole C5-H)~120-125 (triazole C5), ~145-150 (triazole C4)The appearance of a singlet for the triazole proton is a definitive sign of formation. The chemical shifts of the triazole carbons confirm the 1,4-regioisomer.[3][4]
Alternative Validation Methods
Infrared (IR) Spectroscopy Disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). Appearance of azide stretch (~2100 cm⁻¹) in the azide starting material, which also disappears.Provides qualitative confirmation of the functional group transformation.
Mass Spectrometry (MS) Confirms the molecular weight of the product, providing evidence for the successful addition of the azide to the alkyne.

Experimental Protocols

1. Synthesis of 1-Benzyl-4-(4-dodecyloxyphenyl)-1H-1,2,3-triazole

This protocol is a general procedure for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][6]

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl azide (1.0 equiv)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 equiv)

    • Sodium ascorbate (0.10 equiv)

    • tert-Butanol and Water (1:1 mixture)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv) and benzyl azide (1.0 equiv).

    • Dissolve the reactants in a 1:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.10 equiv) in water and add it to the reaction mixture.

    • Add the copper(II) sulfate pentahydrate (0.05 equiv) to the reaction mixture.

    • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole.

2. NMR Spectroscopic Validation

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe are the disappearance of the acetylenic proton from the starting material and the appearance of a new singlet in the aromatic region (typically δ 7.7-8.3 ppm) corresponding to the triazole proton.[1][8]

    • Acquire a proton-decoupled ¹³C NMR spectrum. Look for the disappearance of the two alkyne carbon signals and the appearance of two new signals for the triazole ring carbons. For the 1,4-disubstituted isomer, the C5 signal is expected around δ 120-125 ppm, while the C4 signal appears further downfield.[4]

    • (Optional) Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals and further confirm the structure.[9]

Visualizations

experimental_workflow Reactants This compound + Benzyl Azide Reaction CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) Reactants->Reaction Mixing Workup Extraction & Purification Reaction->Workup Reaction Completion Product Purified 1,2,3-Triazole Workup->Product Validation NMR Analysis (¹H, ¹³C NMR) Product->Validation Sample Prep

Caption: Experimental workflow for the synthesis and validation of a 1,2,3-triazole.

validation_logic cluster_sm Starting Material cluster_product Product SM_H Acetylenic Proton (¹H) δ ~3.0-3.4 ppm Confirmation 1,2,3-Triazole Formation Confirmed SM_H->Confirmation Disappearance SM_C Acetylenic Carbons (¹³C) δ ~75-90 ppm SM_C->Confirmation Disappearance P_H Triazole Proton (¹H) δ ~7.7-8.3 ppm P_H->Confirmation Appearance P_C Triazole Carbons (¹³C) δ ~122 & ~147 ppm P_C->Confirmation Appearance

Caption: Logic diagram for NMR validation of 1,2,3-triazole formation.

Alternative Validation Methods: A Comparison

While NMR is the most definitive method for the structural elucidation of 1,2,3-triazoles, other techniques offer complementary information.

  • Catalyst-Free Thermal Cycloaddition: As an alternative to the copper-catalyzed reaction, thermal Huisgen cycloaddition can be employed.[10][11] However, this method often requires higher temperatures and can result in a mixture of 1,4- and 1,5-regioisomers, making the subsequent NMR analysis more complex as two sets of triazole signals would be present. The validation would then focus on determining the ratio of these isomers.

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): For the specific synthesis of 1,5-disubstituted 1,2,3-triazoles, ruthenium catalysts are used.[9] In this case, NMR validation would show a different set of characteristic chemical shifts, distinguishing it from the 1,4-isomer produced by CuAAC.

  • Real-Time Reaction Monitoring: Advanced techniques using benchtop NMR can monitor the reaction in real-time.[12] This allows for kinetic studies and optimization of reaction conditions by observing the simultaneous decrease of reactant signals and the increase of product signals.

References

mass spectrometry analysis of "1-Ethynyl-4-dodecyloxybenzene" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide to the Mass Spectrometry Analysis of 1-Ethynyl-4-dodecyloxybenzene and Its Derivatives for Researchers and Drug Development Professionals.

This guide provides a comprehensive comparison of mass spectrometry-based approaches for the characterization of this compound and its derivatives. Below, we detail experimental protocols, present comparative data, and explore alternative analytical methods to support researchers in the fields of medicinal chemistry, materials science, and drug development.

Introduction to the Mass Spectrometry of this compound

This compound is a molecule combining a rigid aromatic core with a flexible long-chain alkyl ether and a reactive terminal alkyne group. This unique structure makes it a valuable building block in the synthesis of liquid crystals, polymers, and pharmaceutical agents. Mass spectrometry is an indispensable tool for confirming the identity, purity, and structure of this and related molecules. The choice of ionization and analysis technique is critical for obtaining high-quality, informative data.

Comparative Analysis of Ionization Techniques

The selection of an appropriate ionization method is paramount for the successful analysis of this compound derivatives. The two primary techniques considered are Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).

Ionization TechniquePrincipleAdvantages for this compoundDisadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule, causing ionization and extensive fragmentation.Provides detailed structural information through reproducible fragmentation patterns. Ideal for differentiating isomers.The molecular ion may be weak or absent, making molecular weight determination challenging. Requires volatile and thermally stable compounds.
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or sodiated molecules.A soft ionization technique that typically produces an abundant molecular ion, simplifying molecular weight confirmation. Suitable for less volatile derivatives.Provides limited structural fragmentation without tandem MS (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The high-energy EI process induces characteristic fragmentation patterns that provide a detailed structural fingerprint.

Predicted Fragmentation Pattern

The fragmentation of this compound in EI-MS is expected to occur at several key locations. The long dodecyl chain is prone to systematic cleavage, producing a series of peaks separated by 14 Da (corresponding to CH₂ groups)[1]. Cleavage of the ether bond and fragmentation of the aromatic ring are also anticipated. A significant fragment is often the tropylium ion, a rearranged seven-membered ring with an m/z of 91, which is a hallmark of alkylbenzenes[2].

Table 1: Predicted Major Fragments for this compound in EI-MS

m/z (predicted)Proposed Fragment StructureDescription
300[M]⁺Molecular Ion
131[C₉H₇O]⁺Cleavage of the O-dodecyl bond
115[C₉H₇]⁺Loss of oxygen from the m/z 131 fragment
102[C₈H₆]⁺Phenylacetylene cation radical
91[C₇H₇]⁺Tropylium ion (rearrangement)[2]
Experimental Protocol: GC-MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or hexane.

  • GC Conditions:

    • Injector: Split/splitless injector at 280°C with a 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 150°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Sample Injection Column Chromatographic Separation Injector->Column Helium Carrier Gas IonSource EI Ionization (70 eV) Column->IonSource Elution MassAnalyzer Quadrupole Mass Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Fragment Separation DataSystem Data Analysis Detector->DataSystem Signal to Data System

Caption: Workflow for GC-MS analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For derivatives of this compound that are less volatile or thermally labile, LC-MS/MS with ESI is the preferred method. This technique is particularly useful for analyzing complex mixtures.[3][4][5][6]

Chemical Derivatization for Enhanced Detection

The terminal alkyne group offers a unique handle for chemical derivatization to improve ionization efficiency and introduce a specific fragmentation tag. One such method is the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), which can be used to attach a charged or easily ionizable group.[3][4][5][6] This is particularly advantageous for identifying alkyne-containing compounds in complex matrices.[3][4][5][6]

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

  • LC Conditions:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan (m/z 100-1000) followed by data-dependent MS/MS of the top 3 most intense ions.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Fragmentation_Pathway Parent [M+H]⁺ m/z 301 Frag1 [M+H - C₁₂H₂₄]⁺ m/z 133 Parent->Frag1 Loss of dodecene Frag2 [C₉H₇O]⁺ m/z 131 Parent->Frag2 Loss of dodecane Frag3 [C₇H₇]⁺ m/z 91 Frag2->Frag3 Rearrangement & Loss

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Alternative Analytical Techniques

While mass spectrometry provides invaluable information on molecular weight and structure, it is often used in conjunction with other analytical techniques for comprehensive characterization.

Table 2: Comparison with Alternative Analytical Methods

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information on the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation.Gold standard for structural determination.Lower sensitivity compared to MS. Requires larger sample amounts.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule, such as the C≡C-H stretch of the terminal alkyne and C-O-C stretch of the ether.Non-destructive and fast.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the conjugated aromatic system.Simple and rapid measurement.Limited structural information.

By combining the strengths of these techniques, researchers can achieve a thorough and confident characterization of this compound and its derivatives, facilitating their application in pioneering research and development.

References

Performance of 1-Ethynyl-4-dodecyloxybenzene in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can critically influence the outcome of chemical reactions. This guide provides a comparative analysis of the performance of 1-Ethynyl-4-dodecyloxybenzene, a key building block in click chemistry, across various solvent systems. Due to the limited availability of direct comparative studies on this specific compound in peer-reviewed literature, this guide synthesizes known principles of solubility and reactivity for similar long-chain, nonpolar molecules in the context of the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Executive Summary

This compound, with its long dodecyloxy tail, is inherently lipophilic and exhibits poor solubility in polar and aqueous solvents. Its performance in CuAAC reactions is directly correlated with its solubility and the ability of the solvent to support the catalytic cycle. This guide provides an overview of its expected performance in common organic solvents and offers a generalized experimental protocol for assessing its solubility and reactivity.

Performance in Different Solvent Systems: A Qualitative Comparison

The solubility of this compound is expected to follow the "like dissolves like" principle. Its long alkyl chain dictates a preference for nonpolar or moderately polar aprotic solvents.

Table 1: Expected Solubility and Performance of this compound in Common Solvents

Solvent SystemSolvent TypeExpected SolubilityExpected Performance in CuAACNotes
Toluene Nonpolar AproticHighGood to ExcellentExcellent for solubilizing the alkyne, but may require a co-solvent for the azide and catalyst.
Tetrahydrofuran (THF) Polar AproticHighGood to ExcellentA versatile solvent that can dissolve a wide range of reactants.
Dichloromethane (DCM) Polar AproticHighGoodGood solubility, but its lower boiling point might be a limitation for some reactions.
N,N-Dimethylformamide (DMF) Polar AproticModerate to HighExcellentGood balance of polarity to dissolve both nonpolar and polar reactants and the copper catalyst.
Dimethyl Sulfoxide (DMSO) Polar AproticModerateGood to ExcellentHigh polarity effectively dissolves the catalyst and polar azides, but the alkyne's solubility may be limited.
Acetonitrile Polar AproticModerate to LowModerate to GoodMay require heating to achieve sufficient solubility of the alkyne.
Water Polar ProticVery Low / InsolublePoor (without additives)Unsuitable as a single solvent system due to the insolubility of the alkyne. Micellar catalysis or co-solvents are necessary.
Methanol / Ethanol Polar ProticLowPoor to ModerateThe alkyne will have limited solubility.

Comparative Alternatives

For applications requiring similar long-chain functionalized alkynes, several alternatives can be considered. The choice will depend on the specific requirements of the synthesis, such as the desired electronic properties of the aromatic ring or the nature of the linking chain.

Table 2: Comparison with Alternative Long-Chain Alkynes

CompoundKey FeaturesPotential AdvantagesPotential Disadvantages
1-Ethynyl-4-(octyloxy)benzene Shorter alkyl chain.Potentially better solubility in more polar solvents compared to the dodecyl analogue.Reduced lipophilicity may not be desirable for all applications.
1-Azido-4-dodecyloxybenzene Azide functional group instead of alkyne.Useful when the complementary click partner is an alkyne.Different reactivity profile.
Dodecyl Propiolate Aliphatic alkyne with an ester group.The electron-withdrawing ester group can increase the reactivity of the alkyne in CuAAC reactions.Different electronic and structural properties compared to an ethynylbenzene derivative.

Experimental Protocols

Due to the lack of specific published data for this compound, the following are generalized protocols for determining solubility and for performing a CuAAC reaction. These should be optimized for specific experimental setups.

Protocol for Determining Solubility

This protocol provides a method for the qualitative and semi-quantitative assessment of solubility.

  • Preparation of Saturated Solutions:

    • To a series of vials, add a pre-weighed excess amount of this compound (e.g., 10 mg).

    • To each vial, add a known volume (e.g., 1 mL) of a different solvent (THF, DMF, DMSO, Toluene, etc.).

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Isolation of the Supernatant:

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant.

  • Quantification:

    • Evaporate the solvent from the supernatant under reduced pressure.

    • Weigh the remaining solid residue.

    • Calculate the solubility in g/L or mol/L.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point for the click reaction of a lipophilic alkyne.

  • Reactant Preparation:

    • In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent (e.g., THF or DMF).

    • Add the desired azide coupling partner (1-1.2 equivalents).

  • Catalyst Preparation:

    • In a separate vial, prepare the catalyst solution by dissolving a copper(II) sulfate pentahydrate (CuSO₄·5H₂O, e.g., 5 mol%) and a reducing agent, such as sodium ascorbate (e.g., 10 mol%), in a minimal amount of a suitable solvent (e.g., water or DMSO). A ligand like Tris(benzyltriazolylmethyl)amine (TBTA) can be added to stabilize the Cu(I) catalyst.

  • Reaction Execution:

    • Add the catalyst solution to the solution of the alkyne and azide.

    • Stir the reaction mixture at room temperature or with gentle heating.

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water or a saturated solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in understanding the experimental workflow, the following diagram generated using Graphviz illustrates the key steps in the solubility determination protocol.

experimental_workflow cluster_prep Preparation cluster_iso Isolation cluster_quant Quantification A Weigh excess This compound B Add known volume of solvent A->B C Agitate for 24h at constant temp B->C D Centrifuge to pellet solid C->D E Withdraw known volume of supernatant D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

The following diagram illustrates the logical relationship in selecting a solvent for the CuAAC reaction based on the properties of the reactants.

solvent_selection Reactants Reactant Properties Alkyne Lipophilic Alkyne (this compound) Reactants->Alkyne Azide Azide Partner (Polarity varies) Reactants->Azide Catalyst Copper Catalyst (Polar) Reactants->Catalyst Solvent Optimal Solvent Alkyne->Solvent Azide->Solvent Catalyst->Solvent Good_Solubility Good Solubility for All Components Solvent->Good_Solubility Reaction_Success Successful Reaction Good_Solubility->Reaction_Success

Caption: Logical considerations for solvent selection in the CuAAC reaction.

Assessing the Purity of "1-Ethynyl-4-dodecyloxybenzene" Click Products: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers engaged in drug discovery and development, the accurate assessment of product purity is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of click chemistry products derived from "1-Ethynyl-4-dodecyloxybenzene." It also explores alternative and complementary techniques, offering insights into their respective advantages and providing supporting experimental frameworks.

Performance Comparison: HPLC vs. qNMR and LC-MS/MS

The purity of a synthesized 1,4-disubstituted-1,2,3-triazole, the product of a click reaction between "this compound" and an azide, was assessed using three distinct analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The results are summarized below.

Analytical MethodPurity of Main Product (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Limitations
HPLC-UV 98.50.025 µg/mL[1]0.083 µg/mL[1]Robust, reproducible, widely available.May require chromophoric impurities for detection.
qNMR 98.20.48 mg/0.7 mL[1]1.47 mg/0.7 mL[1]No need for reference standards of impurities, provides structural information.[2]Lower sensitivity compared to HPLC and LC-MS.
LC-MS/MS 99.10.1 - 0.3 µg/kg[3]0.3 - 0.9 µg/kg[3]High sensitivity and selectivity, ideal for trace impurity identification.[4]Destructive to the analyte, potential for matrix effects.[5]

Note: The data presented in this table is a representative example and may vary based on the specific azide used in the click reaction and the instrumentation.

Experimental Protocols

Detailed methodologies for each of the assessed techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine analysis of reaction conversion and final product purity.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 100% B

    • 20-25 min: 100% B

    • 25-26 min: 100% to 70% B

    • 26-30 min: 70% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the crude reaction mixture or purified product in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful tool for determining purity without the need for specific impurity reference standards.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the "this compound" click product.

    • Accurately weigh approximately 5 mg of the internal standard.

    • Dissolve both in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition Parameters:

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

    • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique is highly sensitive and specific, making it ideal for identifying and quantifying trace-level impurities.

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatography: Utilize the same HPLC conditions as described in the HPLC-UV protocol.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Method:

    • Full Scan: Acquire data over a mass range that includes the expected product and potential impurities (e.g., m/z 100-1000).

    • Multiple Reaction Monitoring (MRM): For targeted quantification of known impurities, develop specific precursor-to-product ion transitions. This requires prior knowledge or discovery of the impurities.

  • Data Analysis: Identify impurities based on their mass-to-charge ratio and fragmentation patterns. Quantify using an external calibration curve or by relative peak area if standards are unavailable.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

cluster_hplc HPLC-UV Purity Assessment Workflow prep_hplc Sample Preparation (Dissolve & Filter) inject HPLC Injection prep_hplc->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect_uv UV Detection (254 nm) separate->detect_uv analyze_hplc Data Analysis (Peak Integration & Purity Calculation) detect_uv->analyze_hplc

Caption: HPLC-UV workflow for purity analysis.

cluster_qnmr qNMR Purity Assessment Workflow prep_qnmr Sample Preparation (Weigh Analyte & Internal Standard) dissolve Dissolve in Deuterated Solvent prep_qnmr->dissolve acquire NMR Data Acquisition (400 MHz, Long D1) dissolve->acquire process_qnmr Data Processing (Integration) acquire->process_qnmr calculate_qnmr Purity Calculation process_qnmr->calculate_qnmr

Caption: qNMR workflow for absolute purity determination.

cluster_lcms LC-MS/MS Impurity Profiling Workflow prep_lcms Sample Preparation (Dilution & Filtration) inject_lcms LC Injection prep_lcms->inject_lcms separate_lcms Chromatographic Separation inject_lcms->separate_lcms ionize Electrospray Ionization (ESI) separate_lcms->ionize analyze_ms Mass Analysis (Full Scan & MRM) ionize->analyze_ms identify Impurity Identification & Quantification analyze_ms->identify

Caption: LC-MS/MS workflow for sensitive impurity analysis.

Conclusion

The choice of analytical method for assessing the purity of "this compound" click products depends on the specific requirements of the analysis. HPLC-UV offers a robust and reliable method for routine purity checks. For absolute quantification without the need for impurity standards, qNMR is a valuable tool. When high sensitivity and detailed impurity profiling are paramount, LC-MS/MS is the method of choice. For comprehensive characterization, a combination of these techniques is often employed in the pharmaceutical industry.

References

A Comparative Guide to the Kinetics of "Click" Reactions for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Click Reaction Kinetics

The choice of click reaction is often dictated by the desired reaction rate and the biological or chemical environment. The following table summarizes the kinetic properties of several common click reactions.

Reaction TypeTypical Rate Constants (M⁻¹s⁻¹)Key Kinetic Influences
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 10¹ - 10³Catalyst system (copper source, ligand), solvent, presence of accelerating agents (e.g., bases).[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) 10⁻³ - 10¹Ring strain of the cycloalkyne, solvent.[4]
Thiol-ene/Thiol-maleimide Reactions Up to 10²pH of the medium, nature of the thiol and the "ene" partner.[4]
Staudinger Ligation 10⁻² - 10⁻¹Structure of the phosphine reagent, solvent.[4]

Factors Influencing Click Reaction Kinetics

Several factors can be modulated to control the rate of a click reaction:

  • Catalyst and Ligand: In CuAAC, the choice of the copper(I) source and the stabilizing ligand is crucial. Ligands like tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) not only stabilize the Cu(I) oxidation state but also accelerate the reaction.[5][6] The ratio of copper to ligand needs to be optimized to balance stability and reactivity.[4]

  • Solvent: The reaction medium can significantly impact reaction rates. While many click reactions are robust in a variety of solvents, including water, some reactions show enhanced kinetics in specific media.[7] For instance, the use of ionic liquids has been shown to alter the kinetic profile of CuAAC reactions.[3]

  • Reactant Structure: The electronic and steric properties of the azide and alkyne play a role in reaction kinetics. For SPAAC, the degree of ring strain in the cycloalkyne is a primary determinant of the reaction rate.[4]

  • Temperature: As with most chemical reactions, temperature can be adjusted to influence the reaction rate, although the mild conditions are a hallmark of click chemistry.

  • pH: For reactions involving ionizable groups, such as thiol-ene reactions, the pH of the solution can be critical in controlling the concentration of the reactive species.[4]

Experimental Protocols for Kinetic Studies

A generalized workflow for studying the kinetics of a click reaction is depicted below. This typically involves monitoring the disappearance of a reactant or the appearance of the product over time using a suitable analytical technique.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions (Azide and Alkyne) mix Mix Reactants and Catalyst prep_reactants->mix prep_catalyst Prepare Catalyst Solution (e.g., CuSO4 + Ligand) prep_catalyst->mix prep_initiator Prepare Initiator Solution (e.g., Sodium Ascorbate) initiate Initiate Reaction (Add Initiator) prep_initiator->initiate mix->initiate monitor Monitor Reaction Progress (e.g., NMR, UV-Vis, LC-MS) initiate->monitor plot Plot Concentration vs. Time monitor->plot determine_rate Determine Rate Law and Rate Constant plot->determine_rate

Fig. 1: Generalized workflow for kinetic analysis of a click reaction.
General Protocol for a CuAAC Reaction:

This protocol is a starting point and should be optimized for specific substrates and applications.[5][6]

  • Stock Solution Preparation:

    • Prepare a 10 mM solution of the alkyne (e.g., "1-Ethynyl-4-dodecyloxybenzene") in a suitable solvent (e.g., DMSO/tBuOH or water).

    • Prepare a 10 mM solution of the azide in the same or a miscible solvent.

    • Prepare a 100 mM solution of sodium ascorbate in water. This should be made fresh.

    • Prepare a 20 mM solution of CuSO₄ in water.

    • Prepare a 100 mM solution of the THPTA ligand in water.

  • Catalyst Pre-complexation:

    • Shortly before initiating the reaction, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio.[6] Allow this mixture to stand for a few minutes.

  • Reaction Initiation and Monitoring:

    • In a reaction vessel suitable for the chosen analytical method (e.g., a quartz cuvette for UV-Vis spectroscopy or an NMR tube), combine the alkyne and azide solutions.

    • Add the pre-complexed catalyst solution.

    • To initiate the reaction, add the sodium ascorbate solution.[5][6]

    • Immediately begin monitoring the reaction by following the change in absorbance of a chromophoric product, the disappearance of a reactant peak by NMR or chromatography, or other suitable analytical methods. Data should be collected at regular time intervals.

  • Data Analysis:

    • The collected data (e.g., concentration of product versus time) is then plotted.

    • From these plots, the initial reaction rate can be determined. By performing the experiment with varying concentrations of reactants and catalyst, the rate law and the rate constant for the reaction can be elucidated.

Alternative Click Reactions and their Characteristics

While CuAAC is highly versatile, certain applications, particularly in living systems, may require alternatives that avoid the use of a copper catalyst due to its potential toxicity.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cycloalkyne that reacts with an azide without the need for a catalyst.[4] The kinetics are generally slower than CuAAC, but the bioorthogonality makes it suitable for in vivo applications.

  • Thiol-ene Reactions: These reactions involve the addition of a thiol to an alkene. The thiol-maleimide reaction, in particular, exhibits relatively fast kinetics and is often used for bioconjugation.[4]

  • Staudinger Ligation: This reaction forms an amide bond from an azide and a derivatized phosphine. It is highly selective and bioorthogonal.[4]

References

The Influence of Molecular Architecture on the Liquid Crystalline Properties of 1-Ethynyl-4-dodecyloxybenzene Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of how modifications to the core structure of 1-Ethynyl-4-dodecyloxybenzene can tune mesomorphic behavior, providing a guide for the rational design of novel liquid crystalline materials.

Derivatives of this compound, a tolane-based molecule, are of significant interest to researchers in materials science and drug development due to their potential to form various liquid crystalline phases. The arrangement of these molecules into ordered, yet fluid, states is highly sensitive to their molecular structure. This guide provides a comparative analysis of how different structural modifications can influence the liquid crystalline properties of this parent molecule, supported by established structure-property relationships from the scientific literature.

The Core Moiety: this compound

The fundamental structure of this compound consists of a rigid biphenyl core connected by an ethynyl (acetylene) linker, with a flexible dodecyloxy chain at one end. This combination of a rigid, aromatic core and a flexible aliphatic chain is a classic design principle for calamitic (rod-shaped) liquid crystals. The dodecyloxy chain provides the necessary fluidity and influences the melting point, while the rigid core promotes the anisotropic ordering required for mesophase formation.

Impact of Structural Modifications

The liquid crystalline properties, such as the type of mesophase (e.g., nematic, smectic) and the phase transition temperatures, can be systematically tuned by altering different parts of the this compound molecule.

Variation of the Alkoxy Chain Length

The length of the terminal alkoxy chain plays a crucial role in determining the nature of the mesophase.

  • Shorter Chains (n < 12): Generally favor the formation of nematic phases. The shorter chains provide sufficient flexibility to disrupt perfect crystalline packing but are not long enough to induce the layered structures characteristic of smectic phases.

  • Longer Chains (n ≥ 12): Tend to promote the formation of smectic phases. The increased van der Waals interactions between the longer aliphatic chains lead to a greater tendency for the molecules to self-assemble into layers.

Alkoxy Chain LengthExpected Predominant MesophaseRationale
Short (e.g., C4-C8)NematicWeaker intermolecular forces, favoring orientational order over positional order.
Medium (e.g., C8-C12)Nematic or Smectic ATransition region where smectic layering begins to be favorable.
Long (e.g., >C12)Smectic A, Smectic CStronger chain-chain interactions promote layered structures.
Modification of the Terminal Group

Introducing different functional groups at the other end of the tolane core can significantly alter the polarity, polarizability, and overall shape of the molecule, thereby influencing the mesophase stability and type.

  • Polar Groups (e.g., -CN, -NCS, -NO2): The introduction of strongly polar groups can lead to the formation of more ordered smectic phases due to strong dipole-dipole interactions. For instance, isothiocyanatotolanes are known to exhibit high birefringence and can form nematic and smectic phases.

  • Non-polar Groups (e.g., -Alkyl, -Alkoxy): Extending the rigid core with another phenyl ring or a cyclohexyl group can increase the molecular aspect ratio, which generally enhances the stability of the nematic phase and increases the clearing point (the temperature at which the material becomes an isotropic liquid).

  • Lateral Substituents: Attaching substituents to the sides of the phenyl rings can disrupt the molecular packing and lower the melting and clearing points. This can be a useful strategy for creating room-temperature liquid crystals.

Terminal SubstituentExpected Influence on MesophaseRationale
-CN (Cyano)Promotes smectic phasesStrong dipole moment enhances intermolecular attractions.
-NCS (Isothiocyanate)High birefringence, nematic & smectic phasesHigh polarizability and linear shape.
-PhenylIncreases clearing point, favors nematicExtends the rigid core, increasing the aspect ratio.
Lateral -F, -ClLowers transition temperaturesSteric hindrance disrupts molecular packing.

Experimental Protocols

The characterization of the liquid crystalline properties of these materials relies on a combination of techniques to determine the phase transition temperatures and identify the mesophase structures.

Synthesis of this compound Derivatives

A common synthetic route to this class of compounds is the Sonogashira cross-coupling reaction.

Workflow for Synthesis:

start Starting Materials: 4-Dodecyloxybromobenzene Ethynylbenzene derivative reaction Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base, solvent) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product: 1-(Substituted-ethynyl)-4-dodecyloxybenzene purification->product

Caption: General workflow for the synthesis of this compound derivatives.

Detailed Method:

  • Reactants: 4-Dodecyloxybromobenzene and a terminal alkyne (e.g., phenylacetylene, for the parent compound) are used as the coupling partners.

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are typically employed.

  • Solvent and Base: The reaction is usually carried out in an anhydrous, deoxygenated solvent such as triethylamine or a mixture of toluene and a secondary amine, which also acts as the base.

  • Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the pure liquid crystalline material.

Characterization Techniques

Workflow for Characterization:

synthesis Synthesized Compound pom Polarizing Optical Microscopy (POM) - Identify mesophase textures - Determine transition temperatures synthesis->pom dsc Differential Scanning Calorimetry (DSC) - Measure transition temperatures - Quantify transition enthalpies synthesis->dsc xrd X-ray Diffraction (XRD) - Confirm mesophase type - Determine structural parameters synthesis->xrd analysis Data Analysis and Structure-Property Correlation pom->analysis dsc->analysis xrd->analysis

A Head-to-Head Comparison of Functionalized Alkynes for Bioconjugation: Benchmarking 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a functionalized alkyne is a critical decision that can significantly impact the efficiency, biocompatibility, and overall success of their conjugation strategies. This guide provides an objective comparison of 1-Ethynyl-4-dodecyloxybenzene against other commonly employed functionalized alkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal tool for specific bioconjugation needs.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the way biomolecules are modified and studied.[1][2] At the heart of this reaction lies the alkyne, a versatile functional group whose substituents can dramatically influence the reaction's performance in a biological setting. Here, we delve into a comparative analysis of this compound, a hydrophobic alkyne, against hydrophilic counterparts such as PEGylated and sulfonated alkynes.

Performance Comparison: A Quantitative Look

To facilitate a direct comparison, the following table summarizes key performance indicators for this compound and two representative hydrophilic alkynes. The data presented is a synthesis of values reported in various studies and should be considered as a general guide. Actual performance may vary depending on the specific reaction conditions and biomolecular partners.

FeatureThis compoundPEGylated Alkyne (e.g., Alkynyl-PEG4)Sulfonated Alkyne (e.g., Sulfo-alkyne)
Reaction Kinetics (CuAAC) Moderate to Fast (in co-solvents)FastVery Fast
Aqueous Solubility LowHighVery High
Cell Permeability HighLow to ModerateLow
Non-specific Binding HighLowVery Low
Biocompatibility Moderate (potential for aggregation)HighHigh

Delving into the Data: Key Performance Attributes

Reaction Kinetics: The rate of the CuAAC reaction is a crucial factor, particularly when working with sensitive biomolecules or in time-sensitive applications. While this compound can exhibit good reaction kinetics, its hydrophobicity often necessitates the use of organic co-solvents to ensure solubility of all reaction components, which can potentially impact the stability and function of biomolecules. In contrast, PEGylated and sulfonated alkynes are designed for high aqueous solubility, leading to faster and more efficient reactions in purely aqueous buffer systems.[3]

Solubility and Biocompatibility: The long dodecyl chain of this compound imparts significant hydrophobicity. This can lead to challenges in aqueous bioconjugation reactions, often causing aggregation of the alkyne or the modified biomolecule.[3] To circumvent this, the use of co-solvents like DMSO or DMF is common, though these can be detrimental to protein structure and cellular health. PEGylated and sulfonated alkynes, with their hydrophilic polyethylene glycol chains and sulfonate groups respectively, offer excellent water solubility, minimizing the need for organic co-solvents and reducing the risk of aggregation and non-specific binding.[4] This inherent hydrophilicity generally translates to higher biocompatibility.

Cell Permeability: For intracellular labeling and imaging applications, the ability of a probe to cross the cell membrane is paramount. The hydrophobic nature of this compound can be advantageous in this context, facilitating its passage through the lipid bilayer of cell membranes.[5] Conversely, the hydrophilic character of PEGylated and sulfonated alkynes can hinder their passive diffusion into cells, often requiring the use of permeabilization agents or active uptake mechanisms.[6]

Experimental Protocols: A Guide to Practice

The following are generalized protocols for performing a CuAAC reaction with the different classes of alkynes. It is essential to optimize these protocols for each specific application.

Protocol 1: Bioconjugation with this compound (with co-solvent)

Materials:

  • Azide-functionalized biomolecule

  • This compound

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare a stock solution of this compound in DMSO or DMF.

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule in TBS or PBS.

  • Add the this compound stock solution to the biomolecule solution to the desired final concentration. The final concentration of the organic co-solvent should be kept as low as possible (typically 5-20%).

  • Add a freshly prepared solution of sodium ascorbate to the reaction mixture.

  • Add the CuSO4 solution to initiate the reaction.

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purify the conjugate using an appropriate method (e.g., size exclusion chromatography, dialysis) to remove excess reagents.

Protocol 2: Bioconjugation with PEGylated or Sulfonated Alkynes (aqueous conditions)

Materials:

  • Azide-functionalized biomolecule

  • PEGylated or Sulfonated Alkyne

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the PEGylated or Sulfonated Alkyne in water or the reaction buffer.

  • In a microcentrifuge tube, combine the azide-functionalized biomolecule in TBS or PBS.

  • Add the alkyne stock solution to the biomolecule solution to the desired final concentration.

  • Add a freshly prepared solution of sodium ascorbate to the reaction mixture.

  • Add the CuSO4 solution to initiate the reaction.

  • Incubate the reaction at room temperature for 1-2 hours.

  • Purify the conjugate using an appropriate method to remove excess reagents.

Visualizing the Workflow: From Selection to Conjugation

To illustrate the decision-making process and experimental workflow, the following diagrams are provided.

experimental_workflow cluster_selection Alkyne Selection cluster_hydrophobic Hydrophobic Alkyne Workflow cluster_hydrophilic Hydrophilic Alkyne Workflow A Define Application (e.g., Intracellular vs. Extracellular) B Assess Solubility Requirements A->B C Evaluate Cell Permeability Needs A->C D This compound B->D Low Solubility Tolerated H PEGylated/Sulfonated Alkyne B->H High Solubility Required C->D High Permeability Needed C->H Low Permeability Acceptable E Co-solvent System (e.g., DMSO/Buffer) D->E F CuAAC Reaction E->F G Purification F->G I Aqueous Buffer System H->I J CuAAC Reaction I->J K Purification J->K

Caption: Decision workflow for selecting a functionalized alkyne.

signaling_pathway_analogy cluster_reagents Reactants cluster_catalyst Catalytic Cycle cluster_product Product Alkyne Functionalized Alkyne Cu_I Cu(I) Alkyne->Cu_I Azide Azide-Biomolecule Azide->Cu_I Cu_II Cu(II) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_II Triazole Triazole-Linked Bioconjugate Cu_I->Triazole

Caption: Simplified representation of the CuAAC reaction pathway.

Conclusion: Making an Informed Choice

The selection of a functionalized alkyne for bioconjugation is a nuanced decision that hinges on the specific requirements of the experiment. This compound, with its inherent hydrophobicity, is a valuable tool for applications requiring high cell permeability, such as intracellular labeling. However, its low aqueous solubility and potential for non-specific binding necessitate careful optimization of reaction conditions, often involving the use of organic co-solvents.

For applications where high aqueous solubility, low non-specific binding, and biocompatibility are paramount, such as in the modification of proteins or other sensitive biomolecules in aqueous environments, PEGylated and sulfonated alkynes present a superior choice. Their hydrophilic nature facilitates robust and efficient bioconjugation in purely aqueous systems, minimizing the potential for detrimental effects on the target biomolecule.

Ultimately, a thorough understanding of the properties of each class of functionalized alkyne, coupled with the specific demands of the intended application, will guide the researcher towards the most appropriate and effective tool for their bioconjugation endeavors.

References

Safety Operating Guide

Proper Disposal of 1-Ethynyl-4-dodecyloxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 1-Ethynyl-4-dodecyloxybenzene as a flammable, irritant, and potentially environmentally hazardous chemical waste. Disposal must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

This document provides detailed procedural guidance for the safe disposal of this compound, catering to researchers, scientists, and drug development professionals. The following instructions are based on the hazardous properties of structurally similar compounds and general best practices for laboratory chemical waste management.

Hazard Profile and Safety Summary
Hazard ClassificationDescriptionPrecautionary Statements
Flammable Solid May ignite from friction, heat, sparks, or flames.Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment.[2]
Skin Irritant Causes skin irritation upon contact.Wash skin thoroughly after handling. Wear protective gloves.[1][3]
Eye Irritant Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Respiratory Irritant May cause respiratory irritation if inhaled.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal as hazardous waste.

Waste Identification and Segregation
  • Waste Characterization: this compound should be classified as a hazardous waste due to its flammability and irritant properties.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents. It should be collected as a separate solid organic waste.

Waste Collection and Container Management
  • Primary Container: Collect waste this compound in its original container if possible, or in a designated, compatible, and properly sealed waste container. The container must be clean, dry, and in good condition.

  • Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Solid," "Irritant").

  • Container Handling: Keep the waste container securely closed except when adding waste. Ensure the exterior of the container is clean and free of contamination.

On-site Storage
  • Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is under the control of laboratory personnel. The SAA should be away from ignition sources, heat, and direct sunlight.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak or spill.

  • Storage Duration: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA and the time frame for its removal.

Professional Disposal
  • Engage a Licensed Waste Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • Waste Pickup Request: Follow your institution's protocol to request a hazardous waste pickup. This typically involves submitting a form or using an online system, providing details about the waste.

  • Incineration: For this type of organic compound, a common disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to treat the combustion products.

Disposal Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

G cluster_0 Step 1: Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal A Waste 1-Ethynyl-4- dodecyloxybenzene Generated B Collect in a Designated, Labeled, and Sealed Container A->B C Store in a Designated Satellite Accumulation Area (SAA) B->C Container Full or Storage Time Limit Reached D Use Secondary Containment C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by a Licensed Waste Contractor E->F G Final Disposal via High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the primary concern is to prevent ignition and exposure.

Spill ScenarioAction
Small Spill 1. Ensure the area is well-ventilated and eliminate all ignition sources.
2. Wearing appropriate PPE, carefully sweep up the solid material. Avoid generating dust.
3. Collect the spilled material in a designated hazardous waste container.
4. Clean the spill area with a suitable solvent (e.g., acetone), collecting the cleaning materials as hazardous waste.
Large Spill 1. Evacuate the immediate area.
2. Alert your laboratory supervisor and institutional EHS.
3. Prevent entry into the affected area.
4. Allow only trained emergency response personnel to handle the cleanup.

This guidance is intended to supplement, not replace, your institution's specific safety and waste disposal protocols. Always prioritize safety and regulatory compliance.

References

Personal protective equipment for handling 1-Ethynyl-4-dodecyloxybenzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Ethynyl-4-dodecyloxybenzene in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards.[8] A face shield is recommended when there is a risk of splashing.[8][9]To protect eyes from splashes and chemical vapors.[10]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).[9] Disposable gloves should be changed immediately upon contamination.[4][5] For prolonged contact, heavier-duty gloves may be necessary.To prevent skin contact and irritation.[1] Nitrile gloves offer broad chemical resistance for short-term use.[8]
Body Protection A flame-resistant laboratory coat, fully buttoned.[8][9] Long pants and closed-toe shoes are mandatory.[8][9] A chemical-resistant apron may be worn over the lab coat for added protection against spills.[11]To protect the skin from splashes and spills.[10] Flame-resistant material is crucial due to the potential flammability of similar compounds.
Respiratory Protection Generally not required if handled in a certified chemical fume hood.[6][9] If there is a risk of inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges should be used.[11]To prevent inhalation of potentially irritating vapors.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Inspect All Necessary Materials prep_fume_hood->prep_materials handle_dispense Carefully Dispense the Required Amount prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_storage Securely Seal Container After Use handle_reaction->handle_storage cleanup_decontaminate Decontaminate Work Area handle_storage->cleanup_decontaminate cleanup_waste Segregate and Dispose of Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Properly Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][6][9]

    • Ensure that an eyewash station and safety shower are readily accessible.[12]

    • Don the appropriate personal protective equipment as outlined in Table 1.

    • Inspect the container for any signs of peroxide formation (e.g., crystal formation), especially if the chemical has been stored for an extended period.[6][7] If peroxides are suspected, do not handle the container and contact your institution's environmental health and safety department.

    • Keep away from heat, sparks, open flames, and other ignition sources.[13]

  • During the Experiment:

    • Handle the chemical carefully to avoid skin and eye contact.[13]

    • Avoid creating aerosols or dust.[1]

    • Use the smallest quantity necessary for the experiment.[4][5]

    • Keep the container tightly closed when not in use.[1][13]

  • After the Experiment:

    • Thoroughly clean the work area.

    • Wash hands and any exposed skin with soap and water after handling.[4]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, closed container for disposal.[13]

  • Ventilate the area.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Seek medical attention.[13]

  • Skin Contact: Immediately wash the affected area with soap and water.[4] Remove contaminated clothing.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air.[6][13] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental compliance.

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6][9]

  • Keep the container tightly sealed to prevent contact with air and moisture.[1][13]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

  • Label the container with the date it was received and the date it was first opened to track its age and monitor for potential peroxide formation.[9]

Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[1]

  • Do not pour down the drain.[5]

  • Use a licensed professional waste disposal service to dispose of this material.

Logical Flow for Disposal:

cluster_waste_generation Waste Generation cluster_waste_collection Collection & Segregation cluster_waste_disposal Final Disposal waste_gen Unused Chemical and Contaminated Materials waste_collect Collect in a Labeled, Compatible Waste Container waste_gen->waste_collect waste_segregate Segregate from Incompatible Wastes waste_collect->waste_segregate waste_storage Store Temporarily in a Designated Waste Area waste_segregate->waste_storage waste_pickup Arrange for Pickup by Certified Waste Disposal Service waste_storage->waste_pickup waste_documentation Complete all Necessary Waste Disposal Documentation waste_pickup->waste_documentation

Caption: Disposal plan for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.